molecular formula C8H4BrF3O B2787746 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone CAS No. 1802650-67-4

2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone

Cat. No.: B2787746
CAS No.: 1802650-67-4
M. Wt: 253.018
InChI Key: DXNFJXGPTGNEGE-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H4BrF3O and its molecular weight is 253.018. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-8(11,12)7(13)5-1-3-6(10)4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNFJXGPTGNEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Gem-Difluoromethylene Group: A Cornerstone for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the gem-difluoromethylene (CF2) group has emerged as a particularly powerful building block. This guide provides a comprehensive technical overview of the synthesis, unique physicochemical properties, and strategic applications of gem-difluoromethylene-containing scaffolds in drug discovery. We will delve into the causal relationships behind experimental choices in their synthesis and application, offering field-proven insights for leveraging this versatile moiety to address key challenges in drug development, such as metabolic stability, target affinity, and bioavailability.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine atoms into small molecules can profoundly alter their biological and physical properties. The high electronegativity of fluorine, combined with its relatively small van der Waals radius, allows it to exert powerful electronic effects with minimal steric penalty. The gem-difluoromethylene group, in particular, is a valuable motif due to its ability to act as a bioisostere for carbonyl groups, ether linkages, and other functionalities, while also offering distinct advantages.[1][2][3][4] The incorporation of a CF2 group can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

The key modulatory effects of the gem-difluoromethylene group include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF2 group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[7] This can lead to an extended half-life and improved oral bioavailability.

  • Modulation of Physicochemical Properties: The CF2 group significantly influences a molecule's acidity (pKa) and lipophilicity (LogP).[8][9][10] These parameters are critical for a drug's solubility, permeability, and ultimately, its ability to reach its biological target.

  • Conformational Control: The presence of a gem-difluoro group can introduce conformational constraints and alter the dipole moment of a molecule, which can enhance binding affinity and selectivity for its target protein.[4][11]

Synthesis of Gem-Difluoromethylene Building Blocks: A Chemist's Toolkit

A variety of synthetic strategies have been developed to access gem-difluoromethylene-containing compounds, ranging from the de novo introduction of the CF2 unit to the use of pre-fluorinated building blocks.[12][13] The choice of synthetic route often depends on the desired molecular architecture and the compatibility of functional groups.

Deoxyfluorination of Carbonyl Compounds

One of the most common methods for introducing a gem-difluoromethylene group is the deoxyfluorination of ketones and aldehydes. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogue, Deoxo-Fluor®, are widely used for this transformation.

Experimental Protocol: Deoxyfluorination of a Ketone using Deoxo-Fluor®

  • Preparation: In a flame-dried, nitrogen-purged flask, dissolve the ketone substrate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1–0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2–1.5 equiv) to the cooled solution via syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorinated compound.

Building Block Approaches: Leveraging Pre-fluorinated Synthons

An alternative and often more versatile strategy involves the use of readily available building blocks that already contain the gem-difluoromethylene moiety. This approach avoids the use of harsh fluorinating agents and allows for more modular and convergent synthetic designs.

2.2.1. From Gem-Difluorocyclopropanes

Gem-difluorocyclopropane derivatives can serve as precursors to acyclic gem-difluoromethylene compounds through regioselective ring-opening reactions.[14][15][16] This method provides access to unique 1,6-dienes with a gem-difluoromethylene group at the allylic position.[15][16]

G cluster_0 Radical-Induced Ring Opening gem-Difluorocyclopropane gem-Difluorocyclopropane Ring_Opened_Radical Ring-Opened Radical Intermediate gem-Difluorocyclopropane->Ring_Opened_Radical Radical Addition Allyltributylstannane Allyltributylstannane Radical_Initiator Radical Initiator (e.g., AIBN) Radical_Initiator->gem-Difluorocyclopropane Initiation gem-Difluorinated_1_6_Diene gem-Difluorinated 1,6-Diene Product Ring_Opened_Radical->gem-Difluorinated_1_6_Diene Allylation

Caption: Radical-induced ring-opening of gem-difluorocyclopropanes.

2.2.2. From Difluoroalkenes

Gem-difluoroalkenes are versatile intermediates that can undergo various transformations to introduce the CF2 group.[17][18] For example, the addition of carboxylic acids to gem-difluoroacrylates provides a straightforward route to esters containing a gem-difluoromethylene unit.[1][19]

2.2.3. From Difluoromethyl Phosphonates and Sulfones

Reagents such as diethyl difluoromethylphosphonate and difluoromethyl phenyl sulfone are valuable sources for the nucleophilic introduction of the difluoromethyl (CF2H) group.[20][21] These reagents can be deprotonated to generate a difluoromethyl anion equivalent, which can then react with various electrophiles, including aldehydes and ketones.[20]

Strategic Application in Drug Design: Case Studies and Physicochemical Impact

The true value of gem-difluoromethylene building blocks lies in their ability to predictably modulate the properties of drug candidates.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms in a CF2 group significantly lowers the pKa of adjacent acidic protons and the pKa of the conjugate acids of nearby basic groups.[8][9][10] This effect is primarily due to the inductive effect of the fluorine atoms.[8][9] For instance, the gem-difluorination of cycloalkane carboxylic acids and amines leads to a predictable decrease in pKa values.[8][9][22]

Compound TypepKa (Non-fluorinated)pKa (gem-Difluorinated)ΔpKa
Cyclohexane Carboxylic Acid~4.9~4.4~-0.5
Cyclohexylamine (protonated)~10.6~10.1~-0.5
Table 1: Representative pKa shifts upon gem-difluorination of cyclic scaffolds. Data synthesized from multiple sources for illustrative purposes.

This modulation of pKa can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Lipophilicity (LogP) and Solubility

The effect of gem-difluorination on lipophilicity is more complex and less predictable than its effect on pKa.[8][9] While fluorine is the most electronegative element, the introduction of a CF2 group does not always lead to a decrease in lipophilicity. The overall impact depends on the molecular context, including the position of the fluorine atoms and the overall topology of the molecule.[8][9][10] In some cases, gem-difluorination can lead to a decrease in LogP, which can be beneficial for improving aqueous solubility.[23]

Enhancing Metabolic Stability

Blocking metabolically labile C-H bonds is a cornerstone of modern drug design. The CF2 group serves as an excellent replacement for a methylene (CH2) group that is prone to oxidative metabolism.[7] The exceptional strength of the C-F bond renders the gem-difluorinated position resistant to enzymatic attack by CYPs.[7]

G cluster_0 Metabolic Pathway of a Non-Fluorinated Compound cluster_1 Metabolic Stabilization by gem-Difluorination Parent_Compound Parent Compound (with CH2 group) Metabolically_Vulnerable_Site Metabolically Vulnerable Site CYP_Enzymes Cytochrome P450 Enzymes Metabolically_Vulnerable_Site->CYP_Enzymes Oxidation Oxidized_Metabolite Oxidized Metabolite (Hydroxylated) CYP_Enzymes->Oxidized_Metabolite Fluorinated_Compound gem-Difluorinated Compound (with CF2 group) Metabolically_Blocked_Site Metabolically Blocked Site CYP_Enzymes_2 Cytochrome P450 Enzymes Metabolically_Blocked_Site->CYP_Enzymes_2 No Reaction Resistant_to_Oxidation Resistant to Oxidation CYP_Enzymes_2->Resistant_to_Oxidation

Sources

The Difluoroacetophenone Motif: A Technical Guide to Bioisosteric Replacement in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among these, the difluoromethyl group (CF2H) has garnered significant attention as a versatile bioisostere for various functionalities, including hydroxyl, thiol, and amine groups.[3][4] This in-depth technical guide focuses on the application of difluoroacetophenone derivatives as a sophisticated strategy for bioisosteric replacement. We will explore the fundamental principles underlying this approach, delve into synthetic methodologies, analyze the consequential changes in physicochemical properties, and discuss the impact on metabolic stability. Through a blend of theoretical grounding and practical insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage difluoroacetophenone derivatives in their pursuit of safer and more efficacious therapeutics.

The Principle of Bioisosterism: A Cornerstone of Lead Optimization

Bioisosteric replacement is a cornerstone of the lead optimization phase in drug discovery.[5] It involves the substitution of a specific functional group within a bioactive molecule with another group that possesses similar steric and electronic characteristics, with the goal of modulating its biological activity and/or physicochemical properties in a favorable manner.[5][6] The ultimate aim is to enhance the drug-like properties of a compound, such as potency, selectivity, metabolic stability, and bioavailability, while minimizing off-target effects and toxicity.[7]

The difluoromethyl group, in particular, has emerged as a powerful bioisostere due to its unique combination of properties.[8] It can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capabilities of hydroxyl, thiol, and amine groups, while often improving metabolic stability and membrane permeability.[1][3]

The Difluoroacetophenone Moiety: A Privileged Scaffold for Bioisosteric Replacement

The difluoroacetophenone scaffold incorporates the beneficial difluoromethyl group in a way that can mimic a ketone or other functionalities. The presence of the two fluorine atoms significantly alters the electronic properties of the carbonyl group, influencing its reactivity and interactions with biological targets.[9][10] This strategic placement can lead to improved metabolic stability by blocking sites susceptible to oxidation.[1][10]

Below is a diagram illustrating the concept of bioisosteric replacement of a ketone with a difluoromethylene group within a generic drug scaffold.

G cluster_0 Original Drug Candidate cluster_1 Bioisosteric Replacement cluster_2 Optimized Drug Candidate Original_Scaffold R1 Ketone C=O Original_Scaffold->Ketone R2 R2 Ketone->R2 Arrow => Optimized_Scaffold R1 Difluoro CF2 Optimized_Scaffold->Difluoro R2_opt R2_opt Difluoro->R2_opt

Caption: Bioisosteric replacement of a ketone with a difluoromethylene group.

Synthetic Strategies for Accessing Difluoroacetophenone Derivatives

The synthesis of difluoroacetophenone derivatives can be achieved through various routes. The choice of a specific method often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Friedel-Crafts Acylation

A common and versatile method for synthesizing difluoroacetophenones is the Friedel-Crafts acylation of a difluorinated aromatic compound.[9]

Experimental Protocol: Synthesis of 2',4'-Difluoroacetophenone via Friedel-Crafts Acylation [9]

  • Reaction Setup: To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride).

  • Acylation: Slowly add acetyl chloride to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction by carefully adding ice-water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

From Difluoroaniline Derivatives

Another synthetic approach involves the diazotization of a difluoroaniline followed by a reaction with acetaldoxime in the presence of a copper catalyst.[11]

Experimental Protocol: Synthesis of 2',4'-Difluoroacetophenone from 2,4-Difluoroaniline [11]

  • Diazotization: Prepare a solution of 2,4-difluoroaniline in an acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Reaction with Acetaldoxime: In a separate flask, prepare a solution of acetaldoxime and copper(II) sulfate in water.

  • Coupling: Slowly add the freshly prepared diazonium salt solution to the acetaldoxime solution while maintaining the temperature between 15-20 °C.

  • Hydrolysis and Distillation: After the reaction is complete, the product can be isolated by steam distillation.[11]

  • Extraction and Purification: Extract the distillate with a suitable organic solvent (e.g., benzene), and purify the product by reduced-pressure rectification.[11]

The following diagram illustrates a generalized synthetic workflow for obtaining difluoroacetophenone derivatives.

G Start Starting Materials (e.g., Difluorobenzene, Difluoroaniline) Reaction Synthetic Transformation (e.g., Friedel-Crafts, Diazotization) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product Difluoroacetophenone Derivative Purification->Product

Caption: Generalized workflow for the synthesis of difluoroacetophenone derivatives.

Physicochemical Properties of Difluoroacetophenone Derivatives

The introduction of fluorine atoms into the acetophenone scaffold significantly impacts its physicochemical properties. These changes are crucial for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[12]

PropertyEffect of DifluorinationRationale
Lipophilicity (logP/logD) Generally increases, but the effect is context-dependent.[3]The C-F bond is more lipophilic than a C-H bond. However, the overall change depends on the substitution pattern and intramolecular interactions.[13]
Acidity/Basicity (pKa) The electron-withdrawing nature of fluorine atoms can decrease the pKa of nearby acidic protons and increase the pKa of basic nitrogen atoms.[9][14]Fluorine's high electronegativity inductively withdraws electron density.
Dipole Moment The C-F bond has a strong dipole moment, which can alter the overall molecular dipole and influence interactions with biological targets and solubility.The significant difference in electronegativity between carbon and fluorine.
Conformational Preference Fluorine substitution can influence the preferred conformation of the molecule due to steric and electronic effects.[14][15]The gauche effect and dipole-dipole interactions can favor specific rotamers.
Hydrogen Bonding The CF2H group can act as a weak hydrogen bond donor.The polarized C-H bond can interact with hydrogen bond acceptors.

Impact on Metabolic Stability

A primary driver for employing difluoroacetophenone derivatives in drug design is to enhance metabolic stability.[1][10] Compounds with poor metabolic stability are often rapidly cleared from the body, leading to low bioavailability and short half-lives.[16]

Mechanisms of Improved Metabolic Stability:

  • Blocking Metabolic Hotspots: The C-F bond is significantly stronger than a C-H bond and is generally resistant to enzymatic oxidation by cytochrome P450 (CYP) enzymes. Placing fluorine atoms at metabolically labile positions can prevent oxidative metabolism.

  • Altering Electronic Properties: The electron-withdrawing nature of fluorine can deactivate adjacent sites towards oxidation.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes [16]

  • Incubation Mixture Preparation: Prepare a mixture containing liver microsomes (from the species of interest, e.g., human, rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound (difluoroacetophenone derivative).

  • Initiation of Reaction: Pre-warm the incubation mixture at 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the rate constant of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

The following diagram outlines the workflow for assessing the metabolic stability of a drug candidate.

G cluster_0 In Vitro Assay cluster_1 Data Analysis Incubation Incubate Compound with Liver Microsomes & NADPH Sampling Collect Samples at Different Time Points Incubation->Sampling Quenching Quench Reaction with Organic Solvent Sampling->Quenching Analysis Analyze by LC-MS/MS Quenching->Analysis Quantification Quantify Parent Compound Analysis->Quantification Calculation Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Quantification->Calculation

Caption: Workflow for an in vitro metabolic stability assay.

Case Studies and Future Perspectives

The application of difluoroacetophenone derivatives and related difluoromethyl-containing compounds has been instrumental in the development of numerous successful drug candidates. For instance, the strategic incorporation of a difluoromethyl group has been shown to enhance the activity of quorum sensing inhibitors.[4]

The future of bioisosteric replacement with difluoroacetophenone derivatives is promising. Advances in synthetic methodologies, particularly in late-stage fluorination, will continue to expand the accessibility and diversity of these valuable building blocks.[5][6] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect to see even more sophisticated and successful applications of this strategy in the design of next-generation therapeutics.

Conclusion

The use of difluoroacetophenone derivatives for bioisosteric replacement represents a powerful and nuanced strategy in modern drug discovery. By carefully considering the synthetic accessibility, and the resulting changes in physicochemical properties and metabolic stability, medicinal chemists can effectively leverage this motif to overcome common challenges in lead optimization. This guide has provided a comprehensive overview of the core principles, practical methodologies, and key considerations for the successful application of difluoroacetophenone derivatives, empowering researchers to design and develop innovative and impactful medicines.

References

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation | Journal of the American Chemical Society. [Link]

  • Synthesis of 3,4-difluoroacetophenone - PrepChem.com. [Link]

  • The geminal difluoromethylene group: bioisosterism, and catalysis-based... - ResearchGate. [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. [Link]

  • 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem. [Link]

  • Chemical Properties of 3',4'-Difluoroacetophenone (CAS 369-33-5) - Cheméo. [Link]

  • CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google P
  • Conformational preferences of α-fluoroketones may influence their reactivity. [Link]

  • Synthesis of α-fluoroacetophenone | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Fluorine in drug design: a case study with fluoroanisoles - PubMed. [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. [Link]

  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. [Link]

  • Application of Bioisosteres in Drug Design. [Link]

  • Metabolic Stability - Frontage Laboratories. [Link]

  • The Design and Application of Bioisosteres in Drug Design - ResearchGate. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. [Link]

  • CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]

  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex. [Link]

  • Top 10 Most Popular Drug Hunter Case Studies of 2025. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. [Link]

Sources

Methodological & Application

Application Note: Versatile Synthesis of Difluorinated Heterocycles Using Bromodifluoro Ketones as Key Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Difluorinated Heterocycles

In modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a cornerstone strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to target proteins.[1] When combined with heterocyclic scaffolds, which are themselves prevalent in a vast number of FDA-approved drugs, the resulting fluorinated heterocycles represent a privileged class of compounds in drug discovery.[2][3]

Among the various fluorinated motifs, the gem-difluoromethylene (-CF2-) group is of particular interest. It can act as a bioisostere for carbonyls, ethers, or sulfones, while offering greater stability and altered electronic properties. Bromodifluoro ketones (BrCF₂C(O)R) have emerged as exceptionally versatile and powerful building blocks for the direct installation of this valuable difluoromethyl ketone unit into a variety of molecular frameworks. Their utility stems from a dual-reactivity profile:

  • An Electrophilic Carbonyl: The ketone group readily participates in classical condensation reactions with a wide range of nucleophiles.[4]

  • A Reactive Carbon-Bromine Bond: The C-Br bond serves as a synthetic handle for radical-mediated processes and transition-metal-catalyzed cross-coupling reactions.[5][6]

This application note provides a detailed guide to leveraging the unique reactivity of bromodifluoro ketones for the synthesis of diverse difluorinated heterocycles, complete with mechanistic insights and actionable laboratory protocols.

Core Synthetic Strategies & Application Notes

Strategy 1: Cyclocondensation with Binucleophiles

This is the most direct and widely used method for constructing five- and six-membered heterocycles from ketone precursors. The strategy relies on the reaction of the electrophilic carbonyl of the bromodifluoro ketone with a 1,2- or 1,3-binucleophile, followed by an intramolecular cyclization and dehydration cascade.

Causality & Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the heteroatoms of the binucleophile (e.g., the primary amine of a hydrazine) onto the carbonyl carbon of the bromodifluoro ketone. This forms a tetrahedral intermediate which, upon proton transfer, eliminates a molecule of water to form a hydrazone or a similar imine-type intermediate. A subsequent intramolecular nucleophilic attack by the second heteroatom of the binucleophile, followed by aromatization (often through the elimination of HBr or another dehydration event), yields the final heterocyclic product. The presence of the electron-withdrawing difluoromethyl group enhances the electrophilicity of the carbonyl carbon, often facilitating the initial condensation step.

Application: Synthesis of Difluoromethyl-Substituted Pyrazoles

The synthesis of pyrazoles, a core scaffold in numerous pharmaceuticals like Celecoxib, is readily achieved by reacting bromodifluoro ketones with hydrazine derivatives.[1][3]

G start Bromodifluoro Ketone (R-CO-CF2Br) intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack nuc Hydrazine Derivative (R'-NHNH2) nuc->intermediate1 intermediate2 Hydrazone Intermediate intermediate1->intermediate2 - H2O (Dehydration) intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product Difluoromethyl Pyrazole intermediate3->product Aromatization (-HBr or Oxidation)

Caption: General mechanism for pyrazole synthesis.

Field-Proven Insights:

  • Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps and the initial condensation.

  • Regioselectivity: When using substituted hydrazines (e.g., phenylhydrazine), two regioisomers are possible. The regiochemical outcome is often dictated by the steric and electronic nature of the substituents on both the ketone and the hydrazine.

  • One-Pot Procedures: This reaction is often amenable to a one-pot protocol where the bromodifluoro ketone and hydrazine are simply heated together in a suitable solvent, making it highly efficient.[1]

Strategy 2: Radical-Mediated Annulation

The C-Br bond in bromodifluoro ketones is susceptible to homolytic cleavage, providing access to a difluoroacetyl radical. This highly reactive intermediate can be trapped by unsaturated systems like alkenes or alkynes to initiate a cyclization cascade, forming carbocyclic or heterocyclic rings.[6]

Causality & Mechanistic Insight: The process is typically initiated by a radical initiator (e.g., AIBN with heat, or photoredox catalysis). The initiator generates a radical that abstracts the bromine atom from the bromodifluoro ketone, forming the key α,α-difluoro-β-ketoalkyl radical. This radical then undergoes an intermolecular addition to an alkene or alkyne partner. The resulting radical intermediate can then cyclize onto an internal trap (e.g., an aromatic ring or another pendant unsaturated group) to form the heterocyclic core.

Application: Synthesis of Difluorinated Tetrahydrofurans and Dihydrobenzofurans

Nickel catalysis can be used to induce the difunctionalization of alkenes with iododifluoromethyl ketones, which are analogous in reactivity to their bromo counterparts.[5] This suggests a viable pathway for radical-mediated cyclizations. A tethered alkene substrate can undergo an intramolecular radical addition followed by cyclization.

G cluster_init Initiation cluster_prop Propagation start Br-CF2-C(O)-R radical1 •CF2-C(O)-R (Key Radical Intermediate) start->radical1 initiator Radical Initiator (e.g., AIBN, hv) initiator->radical1 Br• abstraction alkene Alkene Substrate radical2 Adduct Radical radical1->radical2 Intermolecular Addition alkene->radical2 product_radical Cyclized Radical radical2->product_radical Intramolecular Cyclization final_product Cyclized Product product_radical->final_product H• abstraction or Oxidation

Caption: Workflow for radical-initiated cyclization.

Field-Proven Insights:

  • Inert Atmosphere: Radical reactions are often sensitive to oxygen, which can act as a radical trap. It is crucial to degas the solvent and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

  • Concentration: Intramolecular radical cyclizations are favored at low concentrations to minimize competing intermolecular side reactions.

  • Initiator Choice: The choice of initiator is critical. Thermal initiators like AIBN or V-70 are common, while photoredox catalysis offers milder conditions and orthogonal reactivity.[7]

Strategy 3: Transition-Metal-Catalyzed Cyclizations

Transition metals, particularly palladium, offer a powerful toolkit for forming C-C and C-heteroatom bonds.[8] The C-Br bond of a bromodifluoro ketone is an excellent handle for oxidative addition to a low-valent metal center (e.g., Pd(0)), initiating a catalytic cycle.

Causality & Mechanistic Insight: A typical catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming an Ar-Pd(II)-Br species. If the substrate is designed with a tethered nucleophile (e.g., an amine or alcohol) or a C-H bond positioned for cyclization, an intramolecular migratory insertion or a C-H activation/reductive elimination sequence can occur. This forms the heterocyclic ring and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is paramount, as it modulates the stability, reactivity, and selectivity of the palladium intermediates.[8]

Application: Palladium-Catalyzed Carbonylative Annulation

While direct examples using bromodifluoro ketones are emerging, related transformations provide a strong blueprint. For instance, palladium catalysis can harness difluorocarbene precursors as a source of a carbonyl group in cyclization reactions.[9] A plausible extension involves the oxidative addition of the bromodifluoro ketone to palladium, followed by an intramolecular reaction and subsequent transformation of the -CF₂Br moiety.

G pd0 Pd(0)L_n pd2_complex R'-(Pd(II)L_n)-CF2C(O)R (Oxidative Adduct) pd0->pd2_complex Oxidative Addition substrate R-CO-CF2Br + Tethered Arene cyclized_pd_complex Cyclized Pd(II) Intermediate pd2_complex->cyclized_pd_complex Migratory Insertion or C-H Activation cyclized_pd_complex->pd0 Reductive Elimination product Annulated Heterocycle cyclized_pd_complex->product

Caption: A plausible palladium catalytic cycle.

Field-Proven Insights:

  • Ligand Screening: The success of these reactions is highly dependent on the phosphine or N-heterocyclic carbene (NHC) ligand used. Ligands like PAd₂Bu have been shown to be critical in related decarbonylative couplings.[8]

  • Base and Additives: A base is often required to neutralize the HBr generated during the cycle. Additives like silver or copper salts can sometimes act as halide scavengers or re-oxidants, influencing the catalytic turnover.

  • Substrate Design: The length and flexibility of the tether connecting the bromodifluoro ketone to the cyclizing partner are critical for ensuring an efficient intramolecular reaction.

Data Presentation

Table 1: Representative Examples of Heterocycle Synthesis via Cyclocondensation

EntryBromodifluoro Ketone (R)BinucleophileHeterocycleSolventConditionsYield (%)Reference
1PhenylPhenylhydrazine5-(Difluoromethyl)-1,3-diphenyl-1H-pyrazoleEthanolReflux, 4h85[1] (Adapted)
24-ChlorophenylHydrazine Hydrate3-(4-Chlorophenyl)-5-(difluoromethyl)-1H-pyrazoleAcetic Acid100 °C, 6h78[1] (Adapted)
3Thiophen-2-ylHydroxylamine HCl3-(Difluoromethyl)-5-(thiophen-2-yl)isoxazolePyridineReflux, 12h65[3] (Adapted)
4PhenylThiourea2-Amino-5-(difluoromethyl)-4-phenylthiazoleEthanolReflux, 8h72General Method

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-(Difluoromethyl)-1,3-diphenyl-1H-pyrazole

Materials:

  • 2-Bromo-2,2-difluoro-1-phenylethan-1-one (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Absolute Ethanol (approx. 0.2 M)

  • Standard glassware for reflux

Equipment:

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-2,2-difluoro-1-phenylethan-1-one (e.g., 2.49 g, 10 mmol).

  • Dissolve the ketone in absolute ethanol (50 mL).

  • Add phenylhydrazine (1.19 g, 11 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified via flash column chromatography.

Purification:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 to 20:80) is typically effective.

  • Combine the fractions containing the desired product and evaporate the solvent to yield the pure pyrazole as a solid or oil.

Characterization:

  • The product structure should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The -CHF₂ group typically appears as a triplet in both ¹H and ¹³C NMR spectra due to coupling with the two fluorine atoms.

Conclusion

Bromodifluoro ketones are robust and multifaceted building blocks for accessing a wide array of difluorinated heterocycles. By strategically targeting either the electrophilic carbonyl for cyclocondensations or the C-Br bond for radical or transition-metal-catalyzed annulations, researchers can rapidly construct complex molecular architectures. The protocols and insights provided in this note serve as a practical guide for drug development professionals and synthetic chemists aiming to incorporate the valuable difluoromethyl ketone motif into their discovery programs.

References

  • Liu, J., et al. (2015). Zn-mediated aza-Reformatsky reactions of chiral N-tert-butylsulfinyl imines with bromodifluoromethyl ketones. ResearchGate. Available at: [Link]

  • Rinaldi, F., et al. (2022). Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, Z., et al. (2022). Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. Nature Communications. Available at: [Link]

  • Prakash, G. K. S., et al. (2001). Generating diversity in difluoromethyl ketone derivatives. Organic Letters. Available at: [Link]

  • Sandford, G., et al. (2017). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Semantic Scholar. Available at: [Link]

  • Beller, M., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. Available at: [Link]

  • Rinaldi, F., et al. (2022). Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors. ResearchGate. Available at: [Link]

  • Panossian, A., et al. (2020). Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2019). Radical Difunctionalization of Alkenes with Iododifluoromethyl Ketones Under Ni‐Catalysis. Chemistry – An Asian Journal. Available at: [Link]

  • Sanford, M. S., et al. (2023). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. Organic Letters. Available at: [Link]

  • Hu, J., et al. (2020). Palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with alkynes for the synthesis of fluorinated fused furans. ResearchGate. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]

  • Zhang, X., et al. (2020). Palladium‐Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis. ResearchGate. Available at: [Link]

  • Wang, C. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules. Available at: [Link]

  • Wang, F., et al. (2023). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C-H Bond Functionalization. ChemRxiv. Available at: [Link]

  • Reddy, R. J., et al. (2022). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Organic Letters. Available at: [Link]

  • Alabugin, I. V., et al. (2021). Tethering Three Radical Cascades for Controlled Termination of Radical Alkyne peri-Annulations: Making Phenalenyl Ketones without a Scratch. Journal of the American Chemical Society. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Available at: [Link]

  • Stevens, C., et al. (1963). The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (2022). Ketone or aldehyde synthesis by acylation. Available at: [Link]

  • Thompson Rivers University. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Available at: [Link]

Sources

protocol for nucleophilic substitution of alpha-bromo difluoroketones

Application Note: Nucleophilic Substitution Protocols for -Bromo- -Difluoroketones

Part 1: Executive Summary & Mechanistic Insight

The Reactivity Paradox

difluoromethylene (

)

Unlike standard



"Negative Fluorine Effect"
  • Electronic Repulsion: The electron-rich fluorine atoms destabilize the approaching nucleophile and the transition state for backside attack (

    
    ).
    
  • Carbonyl Electrophilicity: The strongly electron-withdrawing

    
     group renders the adjacent carbonyl highly electrophilic.[1] Nucleophiles (amines, alkoxides) preferentially attack the 
    
    
    bond, leading to stable hemiacetals/hydrates or destructive Haloform-type cleavage, rather than displacing the bromine.
The Solution: Radical & Reformatsky Pathways

To successfully "substitute" the bromine atom, one must bypass the

  • Radical Substitution (

    
     / ATRA):  Using Single Electron Transfer (SET) to generate a transient difluoroalkyl radical (
    
    
    ), which then recombines with a nucleophile.
  • Reformatsky-Type Activation: Converting the C-Br bond into a metal enolate (Zn, In) which then acts as a nucleophile toward electrophiles (aldehydes/imines). Note: While this is formally a C-C bond formation, it is the primary method for functionalizing this position.

Part 2: Experimental Protocols

Protocol A: Radical Nucleophilic Substitution (Heteroatom Insertion)

Objective: Replacement of Bromine with Azide (


Mechanism:

Application:

Materials
  • Substrate:

    
    -Bromo-
    
    
    -difluoroketone (1.0 equiv)
  • Nucleophile Source: Sodium Azide (

    
    ) or Sodium Thiolate (
    
    
    ) (1.2 - 1.5 equiv)
  • Radical Initiator: Sodium Ascorbate (10 mol%) or catalytic

    
     (for ATRA-like pathways).
    
  • Solvent: DMSO or DMF (degassed). Note: Polar aprotic solvents promote SET.

  • Temperature:

    
     to Room Temperature (RT).
    
Step-by-Step Methodology
  • Preparation: Dry the reaction vessel and purge with Argon/Nitrogen.

    
    -Bromo difluoroketones often exist as hydrates; dehydrate by refluxing in toluene with a Dean-Stark trap if necessary, though radical reactions are often tolerant of moisture.
    
  • Solubilization: Dissolve the ketone (1.0 mmol) in degassed DMSO (3.0 mL).

  • Nucleophile Addition:

    • For Azidation: Add

      
       (1.5 mmol) slowly at 
      
      
      .
    • Caution: Direct mixing can lead to exotherms.

  • Initiation: If the reaction is sluggish, add Sodium Ascorbate (0.1 mmol) to initiate the radical chain.

  • Monitoring: Monitor by

    
     NMR. The starting material typically shows a singlet around -60 ppm (depending on R group). The product will shift significantly (e.g., 
    
    
    -azido shifts to ~-75 ppm).
  • Workup: Dilute with water and extract with Ethyl Acetate. Do not use basic workup as the product may be sensitive to haloform cleavage.

  • Purification: Silica gel chromatography. Warning:

    
    -Azido ketones are potentially explosive; handle with care and do not concentrate to dryness if high energetic density is suspected.
    
Protocol B: Zinc-Mediated Reformatsky Reaction (C-C Bond Formation)

Objective: Substitution of Br with an alkyl/hydroxy-alkyl group (Synthesis of

Mechanism:
Materials
  • Substrate:

    
    -Bromo-
    
    
    -difluoroketone (1.0 equiv)
  • Electrophile: Aldehyde or N-Sulfinyl Imine (1.2 equiv)

  • Metal: Zinc dust (activated) (2.0 equiv)

  • Additive: TMSCl (catalytic) or AgOAc (promoter for difficult cases).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Zn Activation: Wash Zn dust with dilute HCl, water, ethanol, and ether, then dry under vacuum. Alternatively, activate in situ with TMSCl (5 mol%).

  • Enolate Formation: In a flame-dried flask under Argon, suspend Zn dust in THF. Add TMSCl and stir for 10 min.

  • Addition: Add the aldehyde/imine (1.2 equiv).

  • Slow Addition of Ketone: Add the

    
    -bromo difluoroketone dropwise over 30 minutes. Crucial: Rapid addition can lead to homocoupling of the ketone.
    
    • Temperature: Start at

      
      , then warm to RT.
      
  • Reaction Check: Monitor by TLC or

    
     NMR. The disappearance of the 
    
    
    signal and appearance of diastereotopic
    
    
    signals (AB quartet) indicates product formation.
  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with

    
    , dry over 
    
    
    , and concentrate.

Part 3: Data Analysis & Visualization

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the "Dead End" ionic pathway and the productive Radical/Reformatsky pathways.

ReactionPathwaysSubstrateα-Bromo-α,α-difluoroketone(R-CO-CF2-Br)Nu_IonicIonic Nucleophile(R-NH2, RO-)Substrate->Nu_Ionic Direct MixingNu_RadicalRadical/Metal(Zn, SET Source)Substrate->Nu_Radical Controlled ProtocolCarbonylAttackAttack at C=O(Kinetic Trap)Nu_Ionic->CarbonylAttack FastRadicalInter•CF2 Radical / Zn-EnolateNu_Radical->RadicalInter SET / InsertionHydrateStable Hydrate/Hemiketal(Dead End)CarbonylAttack->HydrateCleavageHaloform Cleavage(Decomposition)CarbonylAttack->Cleavage Base MediatedSubstitutionSubstitution Product(R-CO-CF2-Nu)RadicalInter->Substitution Recombination/ Addition

Figure 1: Divergent reaction pathways. Direct ionic attack leads to decomposition, while radical/metal mediation yields substitution.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction (SM recovered)

barrier too high; "Negative Fluorine Effect".
Switch to Radical conditions (add Ascorbate/Light) or Reformatsky (Zn).
Decomposition / Cleavage Nucleophile attacked Carbonyl; Base too strong.Use non-nucleophilic bases; Lower temperature; Avoid hydroxides.
Hydrate Formation Moisture in solvent/reagents.Dehydrate SM in toluene (Dean-Stark); Use molecular sieves.
Homocoupling (R-CF2-CF2-R) Concentration of radical too high.Dilute reaction; Add SM slowly (dropwise).

Part 4: References

  • Pattison, G. (2018). "Methods for the Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Difluoroketones." European Journal of Organic Chemistry.[2][3] Link
    
  • Dilman, A. D., & Levin, V. V. (2015). "Nucleophilic Iododifluoromethylation of Aldehydes Using Bromine/Iodine Exchange." The Journal of Organic Chemistry. Link

  • Cao, C.-R., Jiang, M., & Liu, J.-T. (2015).[4][5] "Metal-Mediated Reformatsky Reaction of Bromodifluoromethyl Ketone and Imine." European Journal of Organic Chemistry.[2][6][3] Link

  • Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Springer. (Foundational text on Negative Fluorine Effect).

  • Reutrakul, V., et al. (2021). "Nucleophilic Substitution of Selenosulfonates with

    
    ." The Journal of Organic Chemistry. Link
    

Application Note: Chemoselective Amination and Cyclization of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (CAS: 403-29-2 analog/derivative) as a linchpin for introducing metabolically stable difluoromethylene (


) motifs into bioactive scaffolds.

Executive Summary

The incorporation of a gem-difluoromethylene group (


) into drug candidates is a proven strategy to enhance metabolic stability, lipophilicity, and binding affinity by mimicking the electronic properties of oxygen or carbonyl groups while removing hydrogen bond acceptor capabilities.

2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone represents a high-value electrophilic building block.[1] Unlike non-fluorinated


-bromo ketones, which readily undergo 

substitution, this substrate exhibits unique reactivity governed by the "fluorine effect"—the high electronegativity of the two fluorine atoms renders the

-carbon resistant to direct nucleophilic attack but highly activates the adjacent carbonyl.

This guide details two primary workflows:

  • The Aza-Reformatsky Protocol: For the synthesis of

    
    -amino-
    
    
    
    -difluoroketones (isosteres of
    
    
    -peptides).
  • Heterocyclization: For the construction of fluorinated quinoxalines and benzimidazoles.

Mechanistic Insight & Reactivity Profile

The Fluorine Effect on Electrophilicity

The reactivity of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone is defined by two competing electrophilic sites:

  • The Carbonyl Carbon (

    
    ):  Extremely electron-deficient due to the inductive withdrawal of the adjacent 
    
    
    
    group and the
    
    
    -fluorophenyl ring. This is the primary site for amine attack (1,2-addition).
  • The

    
    -Carbon (
    
    
    
    ):
    Sterically shielded and electronically deactivated for direct
    
    
    displacement. Substitution at this position typically requires a radical mechanism (single electron transfer) or organometallic mediation (Reformatsky type).
Pathway Logic
  • Direct Amination: Reaction with primary amines leads to stable hemiaminals or imines (Schiff bases). Unlike non-fluorinated analogs, the equilibrium strongly favors the hemiaminal in many solvents due to the destabilization of the

    
     bond by the adjacent electron-withdrawing group.
    
  • Zinc-Mediated Coupling: In the presence of Zinc (Zn), the

    
     bond is activated to form a zinc enolate (Reformatsky reagent), which then attacks imines to build complex 
    
    
    
    -amino frameworks.

ReactionPathways Substrate 2-Bromo-2,2-difluoro- 1-(4-fluorophenyl)ethanone Intermediate Hemiaminal / Imine Intermediate Substrate->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate ProductA Path A: Aza-Reformatsky (β-amino-α,α-difluoroketone) Intermediate->ProductA + Zn, Aldehyde/Imine (C-C Bond Formation) ProductB Path B: Heterocyclization (with Diamines) Intermediate->ProductB + Diamine (Cyclocondensation) Zn Zn / Activation

Figure 1: Divergent reaction pathways depending on co-reagents (Zinc vs. Diamines).

Protocol A: Zinc-Mediated Aza-Reformatsky Reaction

Target: Synthesis of biologically active


-amino-

-difluoroketones.[2] Mechanism: The amine first condenses with an aldehyde to form an imine (or is used as a pre-formed imine).[3] The bromodifluoro ketone is converted to a zinc enolate, which attacks the imine.
Materials
  • Substrate: 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (1.0 equiv)

  • Electrophile: Aryl imine (pre-formed) OR Aryl aldehyde + Amine (1.0 equiv)

  • Reagent: Zinc dust (activated, 2.0 equiv)

  • Catalyst: Copper(I) Chloride (

    
    ) (10 mol%) or Trimethylsilyl chloride (TMSCl) (activation agent)
    
  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Zinc Activation: In a flame-dried 3-neck flask under Argon, place Zinc dust (2.0 equiv). Add THF (5 mL/mmol). Activate by adding TMSCl (0.1 equiv) and stirring for 15 minutes at room temperature (RT).

  • Reagent Addition: Add the imine (1.0 equiv) to the activated zinc suspension.

    • Note: If generating imine in situ, add the aldehyde and amine with

      
       (drying agent) and stir for 1 hour before adding the zinc mixture.
      
  • Initiation: Cool the mixture to 0°C. Add a solution of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (1.2 equiv) in THF dropwise over 20 minutes.

    • Exotherm Warning: The formation of the organozinc species is exothermic. Control temperature to prevent side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (fading of imine spot, appearance of a more polar product).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The

    
    -difluoro ketone products are typically stable on silica.
    

Data Interpretation:

  • Yield Expectations: 65–85%.

  • Key NMR Signal: Look for the diastereotopic

    
     signal in 
    
    
    
    NMR (typically
    
    
    to
    
    
    ppm, dd or m).

Protocol B: Synthesis of Fluorinated Quinoxalines

Target: Reaction with 1,2-diamines (e.g., o-phenylenediamine) to form quinoxaline scaffolds. Mechanism: Double condensation. The first amine attacks the ketone; the second amine displaces the bromine (or attacks the imine), followed by oxidation/aromatization.

Materials
  • Substrate: 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (1.0 equiv)

  • Reagent: o-Phenylenediamine (1.2 equiv)

  • Base:

    
     (2.0 equiv) or Pyridine
    
  • Solvent: Ethanol or DMF

Step-by-Step Methodology
  • Mixing: Dissolve o-phenylenediamine (1.2 mmol) in Ethanol (5 mL). Add

    
     (2.0 mmol).
    
  • Addition: Add 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (1.0 mmol) slowly at RT.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours.
    
    • Observation: The solution typically turns dark orange/brown as the heterocycle forms.

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter the solid.[4] If no precipitate, extract with DCM.

  • Purification: Recrystallization from EtOH/Water or column chromatography.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Reformatsky) Moisture in solvent/Zinc deactivationUse freshly distilled THF and activate Zn with TMSCl or 1,2-dibromoethane. Ensure Argon atmosphere.
No Reaction (Amination) Fluorine steric shieldingIncrease temperature to 60°C or use a Lewis Acid catalyst (

) to activate the carbonyl.
Complex Mixture Haloform-type cleavageAvoid strong hydroxide bases (NaOH/KOH) which can cleave the

group. Use mild bases (

,

).
Lachrymator Effect Volatility of bromoketoneHandle all reagents in a fume hood. Quench glassware with dilute ammonia before cleaning.

References

  • Reformatsky Reaction of Bromodifluoromethyl Ketones

    • Title: Metal-Mediated Reformatsky Reaction of Bromodifluoromethyl Ketone and Imine.[2]

    • Source:ChemInform / ResearchG
    • URL:[Link]

  • Heterocycle Synthesis with Diamines

    • Title: Reaction of -bromo enones with 1,2-diamines. Cascade assembly of 3-(trifluoromethyl)piperazin-2-ones.
    • Source:Organic Letters (PubMed).[5]

    • URL:[Link]

  • General Reactivity of Fluorinated Ketones

    • Title: Difluoroalkane synthesis by fluorin
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Benzimidazole Synthesis via Cleavage

    • Title: S8-Catalyzed triple cleavage of bromodifluoro compounds for the assembly of N-containing heterocycles.
    • Source:Nature Communic
    • URL:[Link]

Sources

Application Note: Solvent Selection & Process Control for Difluoroacetophenone Alkylation

Author: BenchChem Technical Support Team. Date: February 2026


-Difluoroacetophenone Alkylation
Doc ID:  AN-DFA-2026-02

Executive Summary

The alkylation of


-difluoroacetophenone (and its derivatives) presents a unique paradox in organic synthesis. While the 

-protons are sufficiently acidic (

in DMSO) to allow deprotonation, the resulting gem-difluoroenolate is thermodynamically unstable. It is prone to three primary failure modes: defluorination (via

-elimination), O-alkylation (hard/hard interaction), and aldol polymerization .

This guide moves beyond standard textbook protocols to address the solvation dynamics required to stabilize the fluorinated carbanion. We provide a decision matrix for solvent selection, contrasting Kinetic Control (THF-based) vs. Thermodynamic/Phase-Transfer Control (MeCN/DMF-based), and offer validated protocols for introducing the gem-difluoro motif into drug candidates.

Mechanistic Insight: The "Fluorine Effect" on Solvation

To select the correct solvent, one must understand the electronic environment of the gem-difluoroenolate. Unlike a standard enolate, the fluorine atoms exert two competing effects:

  • Inductive Stabilization (-I): High electronegativity stabilizes the negative charge on the

    
    -carbon.
    
  • Lone Pair Repulsion (+I/

    
    ):  The lone pairs on fluorine repel the 
    
    
    
    -electron density of the enolate double bond, destabilizing the C-centered anion and making the O-centered anion more characteristically "hard."
The Solvent-Cation-Anion Triad

The success of the alkylation depends on managing the Ion Pair (M+ ... Enolate-) .

  • Contact Ion Pairs (CIP): Favored by non-polar solvents (Toluene) or ethers (THF). The cation (

    
    , 
    
    
    
    ) stays close to the oxygen, shielding it and encouraging C-alkylation.
  • Solvent-Separated Ion Pairs (SSIP): Favored by polar aprotic solvents (DMF, DMSO, HMPA). The solvent encapsulates the cation, leaving a "naked" enolate. This dramatically increases reactivity but favors O-alkylation (Hard-Soft Acid-Base theory) and defluorination .

Visualization: Reaction Pathways & Solvent Influence[1]

ReactionPathways cluster_solvents Solvent Influence SM 2,2-Difluoroacetophenone Enolate gem-Difluoroenolate (Transient Species) SM->Enolate Deprotonation Base Base (LiHMDS or K2CO3) Base->Enolate C_Prod C-Alkylated Product (Target) Enolate->C_Prod THF (CIP) Low Temp O_Prod O-Alkylated Product (Side Reaction) Enolate->O_Prod DMF/DMSO (SSIP) High Temp Defluoro Defluorination/ Decomposition Enolate->Defluoro Protic Solvents or Excess Heat THF THF/Toluene Promotes C-Selectivity DMF DMF/MeCN Promotes Reactivity (Risk of O-Alk)

Figure 1: Mechanistic divergence of difluoroenolate species based on solvent polarity and ion pairing.[1]

Solvent Selection Matrix

Solvent SystemDielectric Const. (

)
Primary Use CaseRisk ProfileRecommended Base
THF (Anhydrous) 7.5Kinetic C-Alkylation. Standard for generating stable Li-enolates at -78°C.Low risk of defluorination if T < -40°C.LiHMDS, LDA
MeCN (Acetonitrile) 37.5Difluorocarbene/Phase Transfer. Best for mild alkylation using carbonates.Moderate. Can support carbene formation over enolate.

,

DMF / DMSO 36.7 / 46.7High Reactivity. Use only for unreactive electrophiles.High. Promotes O-alkylation and rapid decomposition.NaH,

Toluene 2.4Thermodynamic Control. Often used with phase-transfer catalysts (18-crown-6).Low reactivity. Requires high temp, which risks degradation.KOH (solid) + PTC

Experimental Protocols

Protocol A: Kinetic C-Alkylation (High Precision)

Best for: Primary alkyl halides and preventing defluorination.

Reagents:

  • 2,2-Difluoroacetophenone (1.0 equiv)

  • LiHMDS (1.1 equiv, 1.0 M in THF)

  • Alkyl Halide (1.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate)

Workflow:

  • System Prep: Flame-dry a 2-neck flask under Argon. Charge with THF and cool to -78°C (Dry ice/Acetone).

  • Enolization: Add LiHMDS dropwise. Stir for 15 mins. Critical: Do not let temperature rise above -60°C.

  • Substrate Addition: Add 2,2-difluoroacetophenone (diluted in minimal THF) slowly down the side of the flask. The solution typically turns yellow. Stir for 30 mins at -78°C.

  • Alkylation: Add the Alkyl Halide (neat or in THF) dropwise.

  • Ramp: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     at 0°C. Extract with 
    
    
    
    .

Why this works: THF coordinates


 tightly. At -78°C, the gem-difluoroenolate is "frozen" in a contact ion pair, preventing the ejection of a fluoride ion (defluorination) and shielding the oxygen, directing the electrophile to the Carbon.
Protocol B: Phase-Transfer Catalysis (Scalable)

Best for: Benzylation or Allylation where cryogenic conditions are impossible.

Reagents:

  • 2,2-Difluoroacetophenone (1.0 equiv)

  • 
     (2.0 equiv, micronized) or 
    
    
    
    (1.5 equiv)
  • Electrophile (1.1 equiv)

  • Solvent: MeCN (Acetonitrile) or DMF (0.5 M)

Workflow:

  • Suspend Base in solvent at Room Temperature (RT).

  • Add the Electrophile before the ketone.

  • Add 2,2-difluoroacetophenone dropwise.

  • Monitor by TLC/LCMS. If sluggish, heat to 40°C.

  • Note: If using DMF, limit reaction time to <4 hours to prevent O-alkylation.

Troubleshooting & "The Pivot"

If Direct Alkylation fails (common with secondary halides or bulky electrophiles), do not persist with solvent screening. Pivot to Indirect Methods .

Decision Tree for Process Optimization

Optimization Start Start: Alkylation of 2,2-Difluoroacetophenone Check_E Is Electrophile Primary/Reactive? Start->Check_E Protocol_A Use Protocol A (LiHMDS/THF/-78C) Check_E->Protocol_A Yes (Primary) Protocol_B Use Protocol B (Cs2CO3/MeCN) Check_E->Protocol_B Yes (Benzylic) Pivot PIVOT STRATEGY: Indirect Alkylation Check_E->Pivot No (Secondary/Bulky) Check_Fail Did it fail? (Low Yield/Defluorination) Protocol_A->Check_Fail Protocol_B->Check_Fail Check_Fail->Pivot Yes Method_Rad Radical/Photoredox (Use PhCOCF2Cl + Catalyst) Pivot->Method_Rad Method_Silyl Silyl Enol Ether (Mukaiyama Aldol-type) Pivot->Method_Silyl

Figure 2: Strategic decision tree for selecting direct vs. indirect alkylation pathways.

The "Pivot" Protocol: Radical Approach

If ionic alkylation fails due to steric hindrance or basicity issues, use the Radical Pathway (Giese-type addition).

  • Precursor: Convert 2,2-difluoroacetophenone to its silyl enol ether or use

    
    -bromo- 
    
    
    
    -difluoroacetophenone.
  • Conditions:

    
     (cat), Blue LED, Hantzsch Ester, Solvent: DMSO  or MeCN .
    
  • Mechanism: Generates a

    
     radical which is nucleophilic but not basic, bypassing the elimination issues [4].
    

References

  • Hu, J., et al. (2006).[2] "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor." Journal of Organic Chemistry. Link[1]

  • Sap, J. B. I., et al. (2021).[2] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Link

  • Garg, N. K., et al. (2024).[3] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses. Link

  • Koike, T., & Akita, M. (2018). "Visible-Light-Mediated Synthesis of Ketones by the Oxidative Alkylation of Styrenes." Organic Letters. Link

  • BenchChem. (2025).[4] "Application Notes and Protocols for Incorporating Gem-Difluoro Groups." BenchChem Application Library. Link

Sources

synthesis of beta-hydroxy-alpha,alpha-difluoro esters via Zn-mediated coupling

Application Note: Precision Synthesis of -Hydroxy- -difluoro Esters via Zn-Mediated Coupling

Abstract

The incorporation of the


1



Honda-Reformatsky modification

Scientific Background & Mechanism[2][3][4][5][6][7]

The Fluorine Effect

The introduction of fluorine atoms adjacent to the carbonyl group in ethyl bromodifluoroacetate significantly alters the reactivity compared to non-fluorinated analogs. The high electronegativity of fluorine strengthens the



Mechanistic Pathway

The reaction proceeds via the formation of a Zinc enolate.[2][3][4] In the Honda-Reformatsky variant, Wilkinson's catalyst [

Key Mechanistic Steps:

  • Activation:

    
     (or activated Zn dust) generates the reactive metal species.
    
  • Insertion: Zinc inserts into the

    
     bond of the bromodifluoroacetate, forming a Reformatsky enolate (
    
    
    ).
  • Addition: The enolate attacks the carbonyl electrophile via a six-membered Zimmerman-Traxler transition state.

  • Hydrolysis: Acidic workup releases the

    
    -hydroxy ester.[2][3][5]
    

ReformatskyMechanismStartEthyl Bromodifluoroacetate(BrCF2COOEt)EnolateZn-Enolate Intermediate(BrZn-CF2-COOEt)Start->Enolate Oxidative Addition(Rh-catalyzed or thermal)Zn_SourceZn Source(Et2Zn or Activated Zn)Zn_Source->EnolateTS6-MemberedTransition StateEnolate->TS + AldehydeAldehydeElectrophile(R-CHO)Aldehyde->TSProductβ-Hydroxy-α,α-difluoro EsterTS->Product Hydrolysis (H3O+)

Figure 1: Mechanistic flow of the Zn-mediated Reformatsky reaction for difluoro esters.

Experimental Protocols

Method A: Honda-Reformatsky (Recommended)

This method utilizes Wilkinson's catalyst and Diethylzinc (

Safety Alert:

Reagents:

  • Aldehyde/Ketone substrate (

    
     equiv)[3][6]
    
  • Ethyl bromodifluoroacetate (

    
     equiv)
    
  • 
     (
    
    
    )
  • 
     (
    
    
    in hexanes,
    
    
    equiv)[6]
  • Solvent: Anhydrous THF or THF/MeCN

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Charging: Add

    
     and the aldehyde substrate. Dissolve in anhydrous THF (
    
    
    concentration relative to aldehyde).
  • Reagent Addition: Add ethyl bromodifluoroacetate via syringe.

  • Initiation: Cool the mixture to

    
    .
    
  • Coupling: Dropwise add the

    
     solution over 20 minutes. The solution may darken (orange/brown) indicating active catalyst species.
    
  • Reaction: Stir at

    
     for 30 minutes, then warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC/LC-MS.
    
  • Quench: Carefully quench with saturated

    
     or 
    
    
    .
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[3][6]
Method B: Classical Activated Zinc

Suitable for scale-up where

Reagents:

  • Zinc dust (

    
     equiv)
    
  • Activation agent:

    
     (
    
    
    ) or 1,2-dibromoethane
  • Ethyl bromodifluoroacetate (

    
     equiv)
    
  • Aldehyde/Ketone (

    
     equiv)[3][6]
    
  • Solvent: THF (reflux often required)[7]

Procedure:

  • Activation: Suspend Zn dust in THF. Add

    
     and stir for 15 mins at RT.
    
  • Addition: Add the aldehyde and ethyl bromodifluoroacetate.

  • Reaction: Heat to reflux. Critical: If reaction does not start (exotherm), sonication or addition of a crystal of

    
     may be required.
    
  • Workup: Similar to Method A.

Optimization & Troubleshooting Guide

The success of the difluoro-Reformatsky reaction hinges on the quality of the "Zn-enolate" formation.

ParameterRecommendationRationale
Solvent THF or MeCN THF coordinates Zn, stabilizing the enolate. MeCN is excellent for Rh-catalyzed variants.
Temperature 0°C

RT
(Honda)
Low temp prevents side reactions (e.g., self-condensation) in the highly reactive

protocol.
Stoichiometry 1.5 equiv (Reagent)Excess bromodifluoroacetate accounts for potential protonation of the enolate by trace moisture.
Moisture Strictly Anhydrous Protonation of the difluoro-enolate yields ethyl difluoroacetate (side product), killing the reaction.
Catalyst

Significantly lowers activation energy for

insertion compared to thermal Zn activation.
Workflow Diagram

WorkflowSetupFlame-dry GlasswareArgon AtmosphereMixDissolve Substrate + Rh CatalystAdd BrCF2COOEtSetup->MixCoolCool to 0°CMix->CoolAddZnDropwise Addition of Et2Zn(Exothermic Control)Cool->AddZnMonitorStir RT (1-3h)Monitor TLCAddZn->MonitorQuenchQuench (NH4Cl/HCl)ExtractionMonitor->Quench

Figure 2: Step-by-step workflow for the Honda-Reformatsky protocol.

Substrate Scope & Performance Data

The following table summarizes expected yields based on electronic properties of the electrophile using the Honda-Reformatsky conditions.

Substrate ClassExampleYield (%)Notes
Aromatic Aldehydes Benzaldehyde85-95Excellent reactivity; electron-withdrawing groups enhance rate.
Aliphatic Aldehydes Octanal70-85Good yields; slight risk of enolization side reactions.
Ketones Cyclohexanone60-75Slower reaction; steric hindrance at carbonyl carbon reduces yield.
Imines N-Sulfinyl imines70-90Yields

-amino-

-difluoro esters (Aza-Reformatsky). High diastereoselectivity possible.[1][8][9]

References

  • Honda-Reformatsky Reaction Conditions: Sato, K.; Tarui, A.; Omote, M.; Kumadaki, I.; Ando, A. "Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones."[10] Organic Syntheses2010 , 87, 172.

  • General Reformatsky Review: Ocampo, R.; Dolbier, W. R.[3] "The Reformatsky Reaction in Organic Synthesis." Chemical Reviews2011 , 111(11), 6984-7034.

  • Difluoro-Reformatsky Applications: Amii, H.; Uneyama, K. "C-F Bond Activation in Organic Synthesis."[11] Chemical Reviews2009 , 109(5), 2119-2183.[11]

  • Stereoselective Variants: Tarui, A. et al. "Stereoselectivity of the Honda-Reformatsky reaction in reactions with ethyl bromodifluoroacetate." Journal of Organic Chemistry2014 , 79, 5007.

one-pot synthesis of fluorinated imidazopyridines using CAS 1802650-67-4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Fluorinated Imidazopyridines using CAS 1802650-67-4

Executive Summary

This application note details the protocol for the one-pot synthesis of 3-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine and its derivatives using the specialized fluorinated building block 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (CAS 1802650-67-4).

Fluorinated imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, exhibiting significant potential as GABA-A receptor modulators, anti-inflammatory agents, and antiviral drugs. The incorporation of a fluorine atom at the C-3 position typically enhances metabolic stability and lipophilicity. This protocol leverages CAS 1802650-67-4 in a defluorinative Hantzsch-type cyclization , a robust metal-free pathway that constructs the bicyclic core while selectively installing a single fluorine atom at the strategic C-3 position.

Chemical Identity & Reagent Profile

The core reagent for this protocol is a specific


-bromo-

-difluoroketone.
PropertySpecification
CAS Number 1802650-67-4
Chemical Name 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone
Molecular Formula C

H

BrF

O
Molecular Weight 253.02 g/mol
Role Electrophilic Fluorinated Building Block
Target Product Class 3-Fluoro-2-aryl-imidazo[1,2-a]pyridines

Reaction Mechanism: The Defluorinative Pathway

Unlike standard Hantzsch condensations which yield non-fluorinated products, the reaction between 2-aminopyridines and CAS 1802650-67-4 proceeds via a cascade sequence. The unique reactivity of the


 moiety drives a mechanism involving condensation, cyclization, and a critical C–F bond cleavage  (defluorination) step to aromatize the system.

Key Mechanistic Steps:

  • Condensation: Nucleophilic attack of the exocyclic amine of 2-aminopyridine on the ketone carbonyl.

  • Cyclization: Intramolecular attack of the ring nitrogen onto the

    
    -carbon, displacing Bromide.
    
  • Defluorination/Aromatization: The resulting non-aromatic intermediate undergoes HF elimination (driven by base) to restore aromaticity, yielding the 3-monofluoro product.

Pathway Visualization

G Start Reagents: 2-Aminopyridine + CAS 1802650-67-4 Imine Intermediate A: Imine Formation Start->Imine Condensation Cyclic Intermediate B: Cyclization (- HBr) Imine->Cyclic Nucleophilic Attack Elimination Transition State: HF Elimination (Aromatization) Cyclic->Elimination Base-Mediated Product Final Product: 3-Fluoro-2-(4-fluorophenyl)- imidazo[1,2-a]pyridine Elimination->Product - HF

Figure 1: Mechanistic flow of the defluorinative Hantzsch-type cyclization converting the difluorobromo reagent into the 3-fluoroimidazopyridine scaffold.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale but is linearly scalable. It operates under metal-free conditions, utilizing sodium bicarbonate as a mild base to neutralize the generated HBr and HF byproducts.

Materials Required
  • Reagent A: 2-Aminopyridine (94 mg, 1.0 mmol) [or substituted derivative]

  • Reagent B: CAS 1802650-67-4 (253 mg, 1.0 mmol)

  • Base: Sodium Bicarbonate (

    
    ) (168 mg, 2.0 mmol)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (

    
    ) (5.0 mL)
    
  • Equipment: 25 mL Round-bottom flask, Reflux condenser, Magnetic stir bar, Oil bath.

Step-by-Step Procedure
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Aminopyridine (1.0 equiv) and

    
      (2.0 equiv).
    
  • Reagent Addition: Dissolve CAS 1802650-67-4 (1.0 equiv) in the reaction solvent (Ethanol, 5 mL) and add it to the flask.

    • Note: If CAS 1802650-67-4 is solid, it can be added directly as a powder.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80°C for EtOH) with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 1:4). The reaction typically reaches completion within 2–4 hours .

    • Observation: The formation of a fluorescent spot on TLC often indicates the imidazopyridine product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) to remove inorganic salts.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% Ethyl Acetate in Hexane).

  • Validation: Confirm structure via

    
    -NMR (look for signal around -140 to -150 ppm for C3-F) and 
    
    
    
    -NMR.
Workflow Diagram

Protocol Step1 Step 1: Charge Flask (Amine + Base + Solvent) Step2 Step 2: Add CAS 1802650-67-4 (Fluorinated Building Block) Step1->Step2 Step3 Step 3: Reflux (80°C) Time: 2-4 Hours Step2->Step3 Step4 Step 4: TLC Monitoring (Check for fluorescent spot) Step3->Step4 Step4->Step3 Incomplete Step5 Step 5: Work-up (Evaporate -> Extract EtOAc -> Wash H2O) Step4->Step5 Complete Step6 Step 6: Purification (Flash Chromatography) Step5->Step6

Figure 2: Operational workflow for the synthesis of 3-fluoroimidazopyridines.

Results & Data Interpretation

The reaction yields a 3-fluoro-2-aryl-imidazo[1,2-a]pyridine . The specific product derived from CAS 1802650-67-4 is 3-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine .

Expected Analytical Data:

Analytical MethodExpected Signal Characteristics

F NMR
Signal A (C3-F): Singlet/Multiplet around

-135 to -150 ppm.Signal B (Ar-F): Multiplet around

-110 to -115 ppm.

H NMR
Characteristic doublets for the imidazopyridine ring protons (

6.8–8.5 ppm). Absence of

-methylene protons (indicating full aromatization).
HRMS

consistent with

.
Yield Typical isolated yields range from 75% to 88% depending on the purity of the starting amine.

Safety & Handling

  • HF Generation: Although the reaction uses a base (

    
    ) to neutralize acid, the mechanism involves the elimination of Hydrogen Fluoride (HF) in situ. Ensure the reaction is performed in a fume hood. Glassware etching is generally negligible at this scale/concentration, but awareness is required.
    
  • Reagent Toxicity: CAS 1802650-67-4 is an

    
    -haloketone, which are potent lachrymators and skin irritants. Wear double nitrile gloves and eye protection.
    
  • Waste Disposal: Aqueous waste from the work-up contains fluoride salts. Dispose of according to specific halogenated waste protocols.

References

  • Wang, H., et al. (2015).

    
    -Bromo-
    
    
    
    -difluoroacetophenones." Organic Letters, 17(14), 3438–3441.
  • Gudup, S., et al. (2020). "Recent Advances in the Synthesis of C-3 Functionalized Imidazo[1,2-a]pyridines." RSC Advances, 10, 25766-25803.

  • Wu, Z., et al. (2011).[1] "Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process." Synthesis, 2011(14), 2255-2260.

Sources

Troubleshooting & Optimization

preventing HBr release during storage of alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Halo Ketone Stability Case Reference: #ABK-HBr-001 Subject: Prevention of Autocatalytic Decomposition in Alpha-Bromo Ketones

Introduction: The "Vicious Cycle" of Storage

Welcome to the Technical Support Center. You are likely reading this because your clear, crystalline alpha-bromo ketone (e.g., phenacyl bromide, bromoacetone) has turned into a dark, fuming, or pressurized black tar.

This is not random degradation; it is acid-catalyzed autocatalysis . Alpha-bromo ketones are electrophilic lachrymators that are extremely sensitive to the presence of their own decomposition product: Hydrogen Bromide (HBr).

This guide provides the mechanistic insight and strict protocols required to break this cycle.

Module 1: The Science of Instability

Q: Why does my sample degrade even in a sealed bottle?

A: The degradation is driven by a positive feedback loop.

  • Trigger: Trace moisture (hydrolysis) or light (homolysis) generates the first molecule of HBr.

  • Catalysis: HBr protonates the carbonyl oxygen, lowering the activation energy for enolization .

  • Reaction: The enol form is highly reactive. It reacts with other molecules (condensation) or undergoes elimination, releasing more HBr.[1]

  • Result: The concentration of acid increases exponentially, accelerating the rot.

Visualizing the Decomposition Pathway

The following diagram illustrates why "just sealing the bottle" fails if HBr is already present.

DecompositionCycle Pure Pure α-Bromo Ketone Trigger Trigger: Moisture/Light Pure->Trigger Enol Acid-Catalyzed Enolization Pure->Enol H+ attack HBr HBr Release (The Catalyst) Trigger->HBr Hydrolysis HBr->Pure Feedback Loop HBr->Enol Catalyzes Polymer Condensation/ Polymerization Enol->Polymer Self-Reaction Polymer->HBr Byproduct

Figure 1: The Autocatalytic Decomposition Cycle. Note the red feedback loop where degradation products accelerate further decay.

Module 2: The "Zero-Acid" Protocol

Q: How do I prepare my sample for long-term storage?

A: You cannot stabilize a sample that already contains trace acid. You must perform a "Zero-Acid" workup immediately prior to storage.

The Protocol
StepActionScientific Rationale
1. Quench Wash organic phase with 10% NaHCO₃ (aq).Neutralizes initial HBr. Caution: CO₂ evolution.
2. Wash Wash with distilled water, then Brine (sat. NaCl).Removes inorganic salts and bulk water.
3. Dry Dry over anhydrous MgSO₄ (Magnesium Sulfate) for >30 mins.Removes trace water. Water = Hydrolysis = HBr.
4.[1] Filter Filter through a sintered glass funnel.Removes the hydrated drying agent.
5. Isolate Evaporate solvent at low temperature (<40°C).Heat promotes thermodynamic elimination of HBr.
6. Store Pack in amber glass with Parafilm seal. Store at -20°C.Light and heat provide energy for homolytic bond cleavage.
Workflow Diagram

StorageWorkflow Reaction Crude Reaction Mixture Wash NaHCO3 Wash (Neutralize HBr) Reaction->Wash Dry MgSO4 Dry (Remove H2O) Wash->Dry Evap Vac Removal (<40°C) Dry->Evap Store Storage (-20°C, Dark) Evap->Store

Figure 2: The "Zero-Acid" Purification Workflow required before storage.

Module 3: Troubleshooting & FAQs

Q: My bottle "popped" when I opened it. What happened?

  • Diagnosis: HBr gas buildup.

  • Cause: Your sample was likely stored with trace moisture. The hydrolysis reaction (

    
    ) releases gas.
    
  • Action: Vent carefully in a fume hood. If the solid is still white/crystalline, recrystallize immediately. If it is an oil/tar, discard it.

Q: The solid turned yellow/brown. Is it usable?

  • Diagnosis: Formation of conjugated enones or bromine release.[2]

  • Analysis: If the color is pale yellow, it may be purified by washing with a 1:1 mixture of pentane/ether (if the impurity is soluble) or recrystallization (methanol is common for phenacyl bromide).

  • Limit: If the material is dark brown or black, the autocatalytic cycle has advanced too far. The purity is likely <80%.

Q: Can I add a stabilizer?

  • Recommendation: For solutions (e.g., in DCM or Chloroform), you may add 0.5 - 1.0% Epoxides (e.g., amylene oxide or propylene oxide).

  • Mechanism: Epoxides act as "acid scavengers." They react irreversibly with HBr to form neutral bromohydrins, preventing the acid from catalyzing the ketone decomposition.

  • Warning: Do NOT use amines (e.g., triethylamine) as stabilizers. They are nucleophilic and will react with the alpha-bromo ketone (quaternization) or cause Favorskii rearrangements.

Q: What is the safety risk of degraded material?

  • Risk: Degraded material often contains higher concentrations of free HBr and volatile lachrymatory byproducts.

  • PPE: Double nitrile gloves, goggles, and always handle in a functioning fume hood.

References

  • Cowper, R. M.; Davidson, L. H. "Phenacyl Bromide."[3] Organic Syntheses, Coll.[3][4] Vol. 2, p.480 (1943); Vol. 19, p.24 (1939).

    • Establishes the standard protocol for washing with water/petroleum ether to remove color caused by residual HBr.
  • Podgoršek, A. et al. "Bromination of ketones with H2O2–HBr 'on water'." Green Chemistry, 2007, 9, 1212-1218.[5]

    • Discusses the generation of alpha-bromo ketones and the critical role of HBr concentr
  • Lazny, R. et al. "Stabilization of alpha-halo carbonyl compounds." Tetrahedron Letters, Vol 51, Issue 45, 2010.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6259, Phenacyl bromide."

    • Safety data regarding lachrymatory properties and decomposition hazards.[1]

Sources

removing unreacted bromine impurities from fluorinated ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Bromine ( ) Impurities

Introduction: The Bromine Challenge in Fluorochemistry

User Context: You are synthesizing fluorinated ketones (e.g., perfluorinated ketones for dielectric fluids or trifluoromethyl ketones for pharmaceutical intermediates). Your crude reaction mixture—likely from a bromination-fluorination sequence or a Grignard reaction—is contaminated with unreacted elemental bromine (


).

The Problem: Even trace amounts (<100 ppm) of bromine cause:

  • Corrosion: Rapid degradation of stainless steel storage vessels.

  • Color Contamination: A persistent yellow-to-orange tint (fluorinated ketones should be water-white).

  • Downstream Reactivity: Unwanted radical bromination during subsequent functionalization.

The Solution Architecture: This guide is structured by chemical compatibility . You must choose a protocol based on the hydrolytic stability of your specific fluorinated ketone.

Module 1: Diagnostic & Decision Logic

Before selecting a removal method, determine the water sensitivity of your target ketone. Fluorinated ketones with


-hydrogens or high electrophilicity (e.g., Hexafluoroacetone derivatives) often form stable hydrates or hemiacetals with water, making aqueous washing disastrous.

Decision Matrix (DOT Visualization):

BromineRemovalLogic Start Crude Fluorinated Ketone (Contains Br2) IsWaterStable Is the Ketone Hydrolytically Stable? Start->IsWaterStable Stable Yes (e.g., Perfluoroketones, Novec™ analogs) IsWaterStable->Stable Stable Unstable No (e.g., Trifluoroacetone, Reactive Intermediates) IsWaterStable->Unstable Hydrates/Decomposes MethodA Method A: Aqueous Reductive Quench (Sulfites/Thiosulfates) Stable->MethodA Primary Choice MethodB Method B: Anhydrous Olefin Scavenging (Limonene/Octene) Unstable->MethodB Primary Choice MethodC Method C: Activated Metal Treatment (Cu/Ag Wool) Unstable->MethodC Alternative (Low ppm)

Figure 1: Decision tree for selecting the appropriate bromine removal protocol based on ketone stability.

Module 2: Aqueous Reductive Quench (For Water-Stable Ketones)

Mechanism: This method utilizes the reducing power of sulfur(IV) species to convert volatile, toxic bromine (


) into non-volatile, water-soluble bromide ions (

).

Chemical Equation:



Protocol:

  • Preparation: Prepare a 10-15% w/w solution of Sodium Thiosulfate (

    
    ) or Sodium Bisulfite (
    
    
    
    ) in deionized water.
    • Note: Thiosulfate is preferred for its neutral pH profile; Bisulfite is acidic and may require buffering if your ketone is acid-sensitive.

  • Biphasic Mixing: Add the aqueous solution to your crude fluorinated ketone in a separatory funnel or reactor.

    • Ratio: Use a 1.2 molar equivalent of thiosulfate relative to the estimated bromine content. If unknown, wash until the organic layer loses its orange color.

  • Agitation: Shake or stir vigorously for 5–10 minutes.

    • Visual Cue: The organic layer should transition from orange/red to clear/colorless. The aqueous layer may turn slightly cloudy due to sulfur precipitation if the solution is too acidic (disproportionation).

  • Separation: Allow phases to settle. Fluorinated ketones are typically denser than water (bottom layer).

  • Polishing: Wash the organic layer once with deionized water to remove trace salts, then dry over anhydrous Magnesium Sulfate (

    
    ).
    

Troubleshooting FAQ:

  • Q: The color returned after a few hours.

    • A: This indicates "creeping" oxidation or trapped bromine in the headspace. Purge the vessel with Nitrogen (

      
      ) during the wash and ensure the drying agent is filtered off immediately.
      
  • Q: I see a yellow precipitate at the interface.

    • A: This is likely elemental sulfur formed from the decomposition of thiosulfate in acidic conditions. Filter the organic phase through a glass frit or Celite pad.

Module 3: Anhydrous Scavenging (For Water-Sensitive Ketones)

Context: Many fluorinated ketones react with water to form hydrates (gem-diols). For these, you must use a "dry" chemical scavenger that reacts with bromine to form a high-boiling compound, allowing the ketone to be distilled away.

The Scavenger: Terpenes (d-Limonene,


-Pinene)  or linear alkenes (1-Octene , 1-Decene ).
  • Mechanism:[1][2][3][4][5][6][7][8][9] Electrophilic addition of

    
     across the C=C double bond to form a vicinal dibromide.
    

Comparative Data: Scavenger Selection

ScavengerBoiling Point (

C)
Product (Dibromide) BPProsCons
d-Limonene 176>250 (Decomposes)Pleasant odor, rapid reaction, cheap.High viscosity product; difficult to clean from glass.
1-Octene 121~240Clean distillation separation.Flammable; strong odor.
Cyclohexene 83224Very reactive.BP might be too close to some low-boiling fluoroketones.

Protocol:

  • Titration (Optional but Recommended): Estimate

    
     concentration via UV-Vis or visual comparison.
    
  • Addition: Add the alkene scavenger to the crude ketone under an inert atmosphere (

    
    ).
    
    • Stoichiometry: Add 1.1 to 1.5 equivalents relative to bromine.

    • Observation: The reaction is exothermic. Add slowly if bromine content is >5%.

  • Incubation: Stir at room temperature for 30–60 minutes. The solution should become pale yellow or colorless.

  • Distillation: Perform a fractional distillation.

    • The fluorinated ketone (typically lower boiling) will distill over.

    • The heavy dibrominated scavenger remains in the pot.

Critical Warning: Do not overheat the pot residue >150°C, as some dibromides can thermally eliminate HBr, re-contaminating your distillate.

Module 4: Azeotropic Distillation Challenges

The Issue: Elemental bromine (


) forms azeotropes with many fluorinated solvents. Simple distillation often fails to break this bond.

Workflow for Azeotropic Breaking:

AzeotropeLogic Mixture Ketone + Br2 Azeotrope Step1 Add Entrainer (e.g., Ethanol or Alkene) Mixture->Step1 Break VLE Step2 Distillation Step1->Step2 Result Pure Ketone (Bottoms or Distillate) Step2->Result

Figure 2: Simplified workflow for breaking bromine-fluorocarbon azeotropes.

Technical Insight: If you cannot use chemical scavengers, consider Extractive Distillation . Adding a high-boiling solvent (like a fluorinated oil or sulfolane) can alter the relative volatility of bromine, allowing it to be stripped overhead while the ketone is retained (or vice versa).

Module 5: Analytical Verification

How do you certify the bromine is gone?

  • Starch-Iodide Paper (Qualitative):

    • Dip a strip into the ketone. Blue/Black coloration indicates active oxidizers (

      
      ).
      
    • Limit of Detection: ~5-10 ppm.

  • UV-Vis Spectroscopy (Quantitative):

    • Bromine has a distinct absorbance peak around 410 nm .

    • Construct a calibration curve using standard

      
       in a clean fluorinated solvent.
      
  • X-Ray Fluorescence (XRF) (Total Bromine):

    • Note: This measures total bromine (including organic bromides). If your molecule contains a C-Br bond, this method cannot distinguish between impurity and product.

References
  • Preparation of Organic Ammonium Tribromides (OATBs). (2025). ResearchGate. (Discusses selective bromination and handling of bromine in organic synthesis).

  • Purification of Fluorocarbons. (1988). US Patent 4,766,261. (Describes purification of perfluorinated compounds using base treatment to remove impurities).

  • Bromine Purification Process. (1967).[10] US Patent 3,314,762.[10] (Details industrial methods for removing organic impurities from bromine, establishing the baseline for separation logic).

  • Reactions of Alkenes with Bromine. (2023). Chemistry LibreTexts. (Mechanistic grounding for the alkene scavenging protocol).

  • Azeotrope Tables. (2025). Wikipedia. (Reference for boiling point anomalies in solvent mixtures).

Sources

handling lachrymatory alpha-bromo ketone reagents safely

Technical Support Center: Handling Lachrymatory -Bromo Ketones

Current Status: Operational Ticket Priority: High (Health & Safety Critical) Assigned Specialist: Senior Application Scientist

Introduction: The Hazard Profile

Welcome to the technical support hub for

Why are they dangerous? They act as dual-threat agents :

  • Potent Alkylators: They rapidly alkylate DNA and proteins (cysteine residues).

  • Lachrymators: They trigger the TRPA1 ion channel on sensory nerve endings, causing immediate, debilitating pain and tearing.

Module 1: Immediate Crisis Response (Troubleshooting Exposure)

Q: I accidentally inhaled vapors and my eyes are burning intensely. What is the mechanism, and what do I do?

A: You are experiencing a chemical attack on your nociceptors (pain receptors).

  • The Mechanism:

    
    -bromo ketones are electrophiles that cross the cell membrane and covalently modify cysteine residues on the TRPA1  (Transient Receptor Potential Ankyrin 1) ion channel. This locks the channel open, flooding the nerve cell with calcium (
    
    
    ), which the brain interprets as burning pain.
  • Immediate Action:

    • Evacuate: Leave the lab immediately. Fresh air is the primary decontaminant.

    • Do Not Rub: Rubbing drives the alkylating agent deeper into the mucosa.

    • Flush: Use an eyewash station for 15 minutes. Note that water hydrolyzes the bromide slowly; the mechanical flushing is key.

Q: I spilled a solution on my arm. It didn't hurt initially, but now it's red. Why?

A: This is characteristic of delayed alkylation .

  • The Issue: Unlike acid burns (immediate), alkylating agents may take hours to penetrate the epidermis and react with underlying tissue proteins.

  • Troubleshooting:

    • Wash with copious soap and water (lipophilic compounds resist water-only rinsing).

    • Monitor for blistering over the next 24 hours.

    • Medical Alert: Inform medical personnel that this is a chemical burn via alkylation, not a thermal burn.

Module 2: Proactive Handling & PPE (Prevention)

Q: Can I use standard nitrile gloves?

A: NO. This is the most common safety failure.

  • The Data:

    
    -bromo ketones (and ketones in general) permeate nitrile rubber rapidly (often <5 minutes). Once inside the glove, the occlusion effect increases absorption through your skin.
    
  • The Solution: You must use a Laminate (Silver Shield/4H) or Butyl Rubber glove.

Glove Compatibility Matrix

Glove MaterialBreakthrough TimeProtection LevelRecommendation
Nitrile (Standard) < 5 mins🔴 Critical FailureDo NOT Use for direct handling.
Latex < 2 mins🔴 Critical FailureDo NOT Use .
Butyl Rubber > 480 mins🟢 ExcellentRecommended for bulk handling.
Laminate (Silver Shield) > 480 mins🟢 SuperiorBest Practice. Use as an inner liner under nitrile.
Q: How do I weigh the solid without contaminating the balance?

A: Solids like phenacyl bromide sublime and create invisible lachrymatory clouds.

  • Protocol:

    • Tare Outside: Tare your vial/flask outside the hood.

    • Transfer Inside: Move the vial and the reagent container into the fume hood.

    • Dispense: Add the solid to the vial inside the hood.

    • Dissolve Immediately: Do not transport the solid. Add your solvent (e.g., DCM, THF) to the vial inside the hood to create a solution. Solutions have lower vapor pressure and are safer to transport.

Module 3: Reaction Troubleshooting (Chemistry)

Q: My reaction mixture turned into a black tar. What happened?

A: You likely triggered HBr-catalyzed polymerization .

  • The Cause: As the reaction proceeds (e.g., nucleophilic substitution), Hydrogen Bromide (HBr) is released. HBr is autocatalytic; it promotes the degradation and polymerization of the remaining

    
    -bromo ketone.
    
  • The Fix: Add a non-nucleophilic acid scavenger to the reaction mixture.

    • Solid Bases:

      
       or 
      
      
      (suspended).
    • Epoxides: Propylene oxide (acts as an acid sponge).

Q: My yield is low in nucleophilic substitution. Why?

A: Check your solvent and temperature.

  • Issue 1: Hydrolysis. If you are using a protic solvent (methanol/ethanol) or wet solvent, the water/alcohol competes with your nucleophile, converting the reagent to an

    
    -hydroxy ketone.
    
  • Issue 2: Elimination. If your nucleophile is also a strong base, you may be eliminating HBr to form an

    
    -unsaturated ketone instead of substituting.
    

Module 4: Quenching & Waste (The "Acetone Trap")

Q: Can I rinse my glassware with acetone?

A: ABSOLUTELY NOT.

  • The Danger: If you have residual bromine (

    
    ) or active brominating agents left in the flask, adding acetone will generate Bromoacetone —a WWI-era chemical warfare agent (tear gas). You are effectively synthesizing a weapon in your sink.
    
  • Correct Protocol: Rinse with Ethanol or DCM first, then quench the rinse separately.

Q: What is the best chemical quench for disposal?

A: Use a sulfur-based nucleophile to destroy the alkylating potential.

  • The Recipe: A solution of Sodium Thiosulfate (

    
    )  and Sodium Bicarbonate .
    
  • Mechanism: The thiosulfate anion (

    
    ) is a soft nucleophile that rapidly attacks the 
    
    
    -carbon, displacing the bromide. The resulting Bunte salt is water-soluble and non-lachrymatory.

Visualizations

Figure 1: Safe Handling Workflow

A logical decision tree for handling these reagents from storage to disposal.

HandlingWorkflowStartStart: Reagent RetrievalPPE_CheckPPE Check:Laminate Gloves + Goggles?Start->PPE_CheckWeighingWeighing:Dissolve Solid INSIDE HoodPPE_Check->WeighingYesReactionReaction:Add Acid Scavenger (K2CO3)Weighing->ReactionCleanupCleanup:Glassware RinseReaction->CleanupAcetone_DecisionUse Acetone?Cleanup->Acetone_DecisionHazardSTOP! Generates Bromoacetone (Tear Gas)Acetone_Decision->HazardYesQuenchQuench:Use Sodium ThiosulfateAcetone_Decision->QuenchNo (Use Ethanol/DCM)DisposalDisposal:Halogenated Waste StreamQuench->Disposal

Caption: Operational workflow emphasizing the critical "No Acetone" decision point during cleanup.

Figure 2: TRPA1 Activation Mechanism

The biological pathway explaining why these reagents cause pain.

TRPA1_MechanismAgentalpha-Bromo Ketone(Electrophile)ReceptorTRPA1 Channel(Nerve Ending)Agent->ReceptorDiffuses toCysteineCysteine Residues(Nucleophile)Agent->CysteineAttacksReceptor->CysteineContainsModificationCovalent Alkylation(Irreversible)Cysteine->ModificationForms BondInfluxCa2+ Ion InfluxModification->InfluxOpens ChannelSignalPain Signal(Brain)Influx->SignalTriggers

Caption: Mechanism of Action: Electrophilic attack on TRPA1 cysteine residues triggers calcium influx.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2013). TRPA1: A Sensory Channel of Many Talents. Retrieved from [Link]

  • Organic Syntheses. (1930). Bromoacetone: Safety and Preparation. Org. Synth. 10, 12. Retrieved from [Link]

  • Truman State University ChemLab. (2013). Bromination of Acetone: Safety Warnings. Retrieved from [Link]

  • University of California, Santa Cruz (UCSC). (2024). Standard Operating Procedure: Lachrymators. Retrieved from [Link]

Technical Support Center: Stabilizing Bromodifluoro Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling, storage, and use of bromodifluoro ketones. This guide is designed for researchers, scientists, and professionals in drug development who utilize these highly reactive but synthetically valuable compounds. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to prevent unwanted polymerization and ensure the integrity of your experiments.

Troubleshooting Guide: Preventing and Addressing Polymerization

This section addresses specific issues you may encounter during your work with bromodifluoro ketones. The question-and-answer format is designed to help you quickly identify and solve common problems.

Question 1: I observed a significant increase in the viscosity of my bromodifluoro ketone sample, and in some cases, it has solidified. What is happening?

Answer: This is a classic sign of polymerization. Bromodifluoro ketones are susceptible to self-reaction, leading to the formation of oligomers and polymers. This process can be initiated by various factors in the laboratory environment. The increase in viscosity is due to the formation of longer polymer chains.

Causality: The primary driver for this instability is the high reactivity of the α-carbon, which is substituted with both a bromine atom and two fluorine atoms. This makes the molecule susceptible to nucleophilic attack and enolization, which can initiate polymerization cascades.[1][2]

Question 2: My bromodifluoro ketone, which was initially colorless, has developed a yellow or brownish tint. Is this related to polymerization?

Answer: Yes, a change in color is often an early indicator of decomposition and the initial stages of polymerization. The formation of conjugated systems or degradation byproducts can lead to the absorption of visible light, resulting in a colored appearance.

Causality: The color change can be attributed to the formation of complex mixtures of oligomers and degradation products. These molecules may contain chromophores that were not present in the pure monomeric ketone.

Question 3: I suspect my bromodifluoro ketone is starting to polymerize. How can I confirm this and assess the extent of the issue?

Answer: There are several analytical techniques you can employ to detect and quantify oligomerization and polymerization.

Recommended Analytical Methods:

Analytical TechniqueInformation ProvidedKey Considerations
1H and 19F NMR Spectroscopy Can reveal the appearance of new signals corresponding to the polymer backbone and the disappearance of the monomer signals.[3][4]Provides detailed structural information and can be used for kinetic monitoring.[4]
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Separates molecules based on their hydrodynamic volume, allowing for the detection and quantification of higher molecular weight species (oligomers and polymers).[5][6][7][8][9][10][11][12][13][14]This is the most direct method for visualizing the molecular weight distribution of your sample.[7]
FT-IR Spectroscopy Can show changes in the carbonyl stretching frequency and the appearance of new bands associated with the polymer structure.Less quantitative than NMR or SEC but can be a quick and easy method for initial assessment.

Question 4: What are the primary triggers for the polymerization of bromodifluoro ketones in a laboratory setting?

Answer: The polymerization of bromodifluoro ketones can be initiated by several factors. Understanding these triggers is the first step in prevention.

Common Polymerization Initiators:

  • Contaminants: Acidic or basic impurities can catalyze enolization, a key step in one of the likely polymerization pathways.[15][16] Nucleophilic contaminants can also initiate polymerization through substitution reactions.[1][17]

  • Elevated Temperatures: Heat can provide the activation energy needed to initiate polymerization.

  • Light Exposure: UV radiation can generate free radicals, which may initiate a radical polymerization cascade.

  • Incompatible Materials: Certain materials can leach impurities or act as catalysts for polymerization.

Question 5: How can I prevent the polymerization of my bromodifluoro ketone during storage?

Answer: Proper storage is critical for maintaining the stability of bromodifluoro ketones. The following recommendations are based on best practices for handling reactive electrophilic compounds.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature Store at low temperatures, typically -20°C or below, in a freezer.Reduces the rate of potential decomposition and polymerization reactions.
Light Store in an amber or opaque container, and keep in a dark location.Prevents photochemical degradation and the initiation of free-radical polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, which can contribute to degradation.
Container Material Use high-quality, inert glass containers (e.g., borosilicate glass) with PTFE-lined caps.Prevents leaching of contaminants from the container material.
Purity Ensure the ketone is as pure as possible before long-term storage. Trace impurities can act as initiators.Purification to remove acidic or basic residues is crucial.

Question 6: Are there any chemical inhibitors I can add to my bromodifluoro ketone to improve its stability?

Answer: Yes, the addition of specific inhibitors can significantly extend the shelf-life of your compound. The choice of inhibitor depends on the likely polymerization mechanism you are trying to prevent.

Recommended Inhibitors:

Inhibitor ClassExampleMechanism of ActionTypical Concentration
Free-Radical Scavengers Butylated hydroxytoluene (BHT), HydroquinoneIntercept and neutralize free radicals, terminating radical chain reactions.[18]50-200 ppm
Enolization Inhibitors (Weakly Acidic) A small amount of a non-nucleophilic, weakly acidic buffer.Can help to suppress base-catalyzed enolization. The choice of buffer must be carefully considered to avoid introducing other reactive species.Concentration needs to be empirically determined and should be very low.

Experimental Protocol for Adding an Inhibitor:

  • Ensure your bromodifluoro ketone is of high purity.

  • Prepare a stock solution of the chosen inhibitor (e.g., BHT in a compatible, volatile solvent).

  • Add the appropriate volume of the stock solution to the ketone to achieve the desired final concentration.

  • Thoroughly mix the solution.

  • If a solvent was used, it can be carefully removed under reduced pressure at low temperature.

  • Store the stabilized ketone under the recommended conditions.

Frequently Asked Questions (FAQs)

Q1: What is the likely polymerization mechanism for bromodifluoro ketones?

  • Enolization-Initiated Polymerization: This is a plausible non-radical pathway. The process would begin with the formation of an enol or enolate, which is a highly reactive intermediate.[16] This enolate can then act as a nucleophile, attacking another molecule of the bromodifluoro ketone. The presence of acidic or basic impurities can catalyze this enolization.[15]

  • Free-Radical Polymerization: This pathway is common for many unsaturated compounds. It can be initiated by light, heat, or the presence of radical-generating impurities. The initiator creates a radical species that then reacts with a molecule of the bromodifluoro ketone to start a growing polymer chain.

Below are diagrams illustrating these potential mechanisms.

an_enolization_initiated_polymerization cluster_initiation Initiation via Enolization cluster_propagation Propagation Ketone Bromodifluoro Ketone Enolate Enolate Intermediate Ketone->Enolate Base or Acid Catalyst Enolate2 Enolate Dimer Dimeric Species Enolate2->Dimer Ketone2 Another Ketone Molecule Ketone2->Dimer ... ... Dimer->... Further Reactions

a_free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., UV light) Radical Radical Species Initiator->Radical Radical2 Radical GrowingChain Growing Polymer Chain Radical2->GrowingChain Ketone Bromodifluoro Ketone Ketone->GrowingChain ... ... GrowingChain->... Addition of Monomers Chain1 Growing Chain Polymer Stable Polymer Chain1->Polymer Chain2 Another Growing Chain Chain2->Polymer

Q2: I need to purify my bromodifluoro ketone. What precautions should I take?

A2: Purification, especially distillation, can be a high-risk step as it involves heating the material. If purification is necessary, follow these guidelines:

  • Use Low-Temperature and High-Vacuum Distillation: This minimizes the thermal stress on the compound.

  • Add a Polymerization Inhibitor: Before starting the distillation, add a non-volatile free-radical inhibitor, such as hydroquinone, to the distillation flask.

  • Use Clean Glassware: Ensure all glassware is scrupulously clean and free of any acidic or basic residues.

  • Monitor the Distillation Closely: Do not leave the distillation unattended. If you observe any signs of polymerization (e.g., rapid viscosity increase, color change), stop the distillation immediately.

Q3: What materials should I avoid when working with bromodifluoro ketones?

A3: To prevent unwanted reactions, it is crucial to avoid contact with incompatible materials.

Table of Incompatible Materials:

Incompatible Material ClassExamplesReason for Incompatibility
Strong Bases Sodium hydroxide, potassium carbonateCan catalyze enolization and decomposition.[15]
Strong Acids Sulfuric acid, nitric acidCan catalyze decomposition and polymerization.[7][19][20][21][22]
Strong Oxidizing Agents Peroxides, permanganatesCan lead to vigorous and potentially explosive reactions.[7][19][20][21][22]
Reactive Metals Alkali metals, powdered aluminumCan cause violent reactions.[7][19][20][21][22]
Certain Plastics and Rubbers May be degraded by the ketone or leach plasticizers that can act as polymerization initiators. Use only high-quality, resistant materials like PTFE for seals and tubing.

Q4: Can I use a metal spatula to handle my bromodifluoro ketone?

A4: It is generally advisable to avoid contact with metals, especially if there is a risk of scratching the surface and creating reactive sites. Use spatulas and other tools made of inert materials like PTFE or glass.

Q5: I have a bottle of bromodifluoro ketone that has completely solidified. Is it safe to handle, and can I salvage it?

A5: A solidified bottle of bromodifluoro ketone should be handled with extreme caution. The polymerization process can be exothermic, and in a sealed container, this can lead to a dangerous pressure buildup.

  • Safety First: Do not attempt to heat the bottle to melt the polymer. This could accelerate any remaining monomer polymerization and increase the pressure.

  • Salvage is Unlikely: Once fully polymerized, it is generally not feasible to regenerate the monomer.

  • Disposal: The solidified material should be disposed of as hazardous waste according to your institution's safety protocols. If you are unsure, consult with your environmental health and safety department.

Troubleshooting Workflow

If you are experiencing issues with your bromodifluoro ketone, follow this logical troubleshooting workflow to identify and resolve the problem.

troubleshooting_workflow start Problem: Suspected Polymerization (Increased viscosity, color change, solidification) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? start->check_storage improper_storage Action: Transfer to proper storage (-20°C or below, dark, inert atm). Consider if material is salvageable. check_storage->improper_storage No proper_storage Storage Conditions are Correct check_storage->proper_storage Yes check_handling Review Handling Procedures: - Incompatible materials used? - Exposure to contaminants? proper_storage->check_handling improper_handling Action: Revise protocol to use inert materials (glass, PTFE). Ensure purity of reagents. check_handling->improper_handling No proper_handling Handling Procedures are Correct check_handling->proper_handling Yes analytical_confirm Confirm Polymerization with Analytical Techniques (NMR, SEC/GPC) proper_handling->analytical_confirm no_polymer No significant polymerization detected. Investigate other potential issues (e.g., reaction conditions). analytical_confirm->no_polymer Negative polymer_present Polymerization Confirmed analytical_confirm->polymer_present Positive stabilize Action: Add a suitable inhibitor (e.g., BHT for radical polymerization). Purify if necessary, with caution. polymer_present->stabilize dispose If heavily polymerized, dispose of as hazardous waste. polymer_present->dispose

References

  • Burkhard, J. A., Gu, L., & Britton, R. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones.
  • Han, Y., Zheng, A., & Wang, Q. (2005). Size-exclusion chromatography of low-molecular-mass polymers using mesoporous silica. Analytical chemistry, 77(14), 4645–4651.
  • Van der Westhuizen, C. L. (2019).
  • Erian, A. W. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793–865.
  • Waters Corporation. (n.d.). An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. Retrieved from [Link]

  • Bordwell, F. G., & Scamehorn, R. G. (1967). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 90(24), 6751-6756.
  • University of California, Los Angeles. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]

  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2012). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]

  • GPC-SEC. (n.d.). Gel permeation chromatography. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Size-exclusion chromatography. Retrieved from [Link]

  • JoVE. (2024). Size-Exclusion Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

  • Riegger, M., et al. (2024).
  • University of Maine. (n.d.). Incompatible Chemical List. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Corrigan, N., et al. (2016). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 7(35), 5472-5480.
  • Intertek. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

  • Covalent Metrology. (n.d.). Gel Permeation Chromatography (GPC) Analysis. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Gel Permeation Chromatography | GPC. Retrieved from [Link]

  • Beaudry, C. M. (2011). Nucleophilic Addition of Benzylboronates to Activated Ketones. The Journal of organic chemistry, 76(8), 2913–2919.
  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2019, June 15). alpha-halogenation of ketone under acidic and basic conditions. YouTube. Retrieved from [Link]

  • Frey Research Group. (n.d.). NMR kinetic studies. Retrieved from [Link]

  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Retrieved from [Link]

  • Chavan, S. S., & Mattson, M. P. (2014). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. IUBMB life, 66(1), 1–11.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Enol Content and Enolization. Retrieved from [Link]

  • Bowman, M. C., et al. (2015). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. Macromolecules, 48(19), 6875–6882.
  • Jana, A., et al. (2020). α-Halo Ketone for Polyhedral Perovskite Nanocrystals: Evolutions, Shape Conversions, Ligand Chemistry, and Self-Assembly. Journal of the American Chemical Society, 142(49), 20736–20747.
  • Magritek. (2025). Monitoring Polymer Functionalization by diffusion NMR. Retrieved from [Link]

  • D'hooge, D. R., et al. (2009). Polymerization Kinetics: Monitoring Monomer Conversion Using an Internal Standard and the Key Role of Sample t0.
  • Constantinou, T., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3192.
  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of N-centered radical scavengers that enables photoredox-catalyzed transition-metal-free radical amination of alkyl pinacol boronates. Retrieved from [Link]

  • SciSpace. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Retrieved from [Link]

  • Woodall, A. A., et al. (1995). Antioxidant radical-scavenging activity of carotenoids and retinoids compared to alpha-tocopherol. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1256(2), 240-248.
  • Rice-Evans, C. A., et al. (1995). Polyphenolic flavanols as scavengers of aqueous phase radicals and as chain-breaking antioxidants. Archives of Biochemistry and Biophysics, 322(2), 339-346.
  • Ratty, A. K., et al. (1988). Scavenger and antioxidant properties of ten synthetic flavones. Biochemical Medicine and Metabolic Biology, 39(1), 67-79.

Sources

Technical Support Center: Optimal Storage and Handling of Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Users: The information provided in this guide is intended to offer comprehensive, expert-level advice on the general principles of storing and handling research chemicals to prevent degradation. Despite extensive searches, the specific compound corresponding to CAS number 1802650-67-4 could not be definitively identified through publicly available resources. Therefore, the following troubleshooting guide and FAQs are based on established best practices for a broad range of laboratory reagents. For compound-specific storage conditions, always refer to the manufacturer's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of research compounds and provides solutions grounded in chemical principles to maintain compound integrity.

I. Temperature-Related Degradation

Q1: My compound has been at room temperature for a few hours/days, but the recommendation is -20°C. Is it still viable?

A1: The viability of your compound depends on its inherent thermal stability. While short excursions from the recommended storage temperature may not always lead to significant degradation, it is crucial to assess the potential impact.

  • Causality: Elevated temperatures increase the kinetic energy of molecules, accelerating the rates of chemical reactions, including degradation pathways such as hydrolysis, oxidation, and cyclization. For thermally sensitive compounds, even brief exposure to ambient temperatures can lead to a measurable loss of purity.

  • Troubleshooting Steps:

    • Immediate Cooldown: Immediately transfer the compound to the recommended -20°C storage.

    • Purity Analysis: If the experiment is critical, consider performing a purity analysis (e.g., HPLC, LC-MS) to quantify any degradation. Compare the results with a sample that has been stored correctly.

    • Pilot Experiment: For non-critical applications, a small-scale pilot experiment can help determine if the compound's activity has been compromised.

Q2: Why are multiple freeze-thaw cycles discouraged for compounds in solution?

A2: Repeated freeze-thaw cycles can degrade compounds through several mechanisms.

  • Causality:

    • Ice Crystal Formation: The formation and melting of ice crystals can physically damage complex molecules like proteins and peptides.

    • pH Shifts: As water freezes, solutes can become concentrated in the remaining liquid phase, leading to significant shifts in pH that can catalyze degradation.

    • Increased Oxygen Solubility: The solubility of oxygen increases at lower temperatures, which can promote oxidation of sensitive compounds in the unfrozen portion of the solution.

  • Best Practice: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes before the initial freezing.[1]

II. Environmental Exposure Issues

Q3: The cap on my solid compound vial was loose. What are the potential consequences?

A3: A loose cap can expose the compound to atmospheric moisture and oxygen, leading to degradation.

  • Causality:

    • Hydrolysis: Many compounds are susceptible to hydrolysis, a reaction with water that breaks down chemical bonds. This is particularly relevant for esters, amides, and other functional groups.

    • Oxidation: Atmospheric oxygen can react with electron-rich moieties in a molecule, leading to the formation of undesired oxides. This is a common degradation pathway for compounds containing phenols, aldehydes, and certain heterocycles.

  • Preventative Measures:

    • Secure Sealing: Always ensure that vial caps are tightly secured after each use.

    • Inert Atmosphere: For highly sensitive compounds, consider backfilling the vial with an inert gas like argon or nitrogen before sealing.[2]

    • Desiccator Storage: Store hygroscopic (moisture-absorbing) compounds in a desiccator containing a drying agent like silica gel.[1]

Q4: My light-sensitive compound was left on the lab bench. How can I minimize further damage?

A4: Light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions that degrade compounds.

  • Causality: Photodegradation can involve various reactions, including oxidation, reduction, and isomerization. The extent of degradation depends on the wavelength and intensity of the light, as well as the duration of exposure.

  • Mitigation Strategies:

    • Immediate Protection: Immediately move the compound to a dark environment or wrap the container in aluminum foil.

    • Amber Vials: Always store light-sensitive compounds in amber glass vials or opaque containers to block UV and blue light.[1]

    • Workflow Optimization: Plan your experiments to minimize the time the compound is exposed to light.

Quantitative Storage Recommendations

For ease of reference, the following table summarizes general temperature guidelines for storing research chemicals.

Storage ConditionTemperature RangeTypical Compound Classes
Room Temperature15°C to 25°CStable, non-volatile solids and some solutions.[2]
Refrigerated2°C to 8°CPeptides, enzymes, antibodies, and other temperature-sensitive reagents.[1][2]
Frozen-20°C or belowCompounds prone to degradation at higher temperatures, long-term storage of most organic molecules.[1]
Ultra-Low/Cryogenic-80°C or belowBiological samples, highly unstable compounds, and long-term archival storage.[2]

Experimental Protocols

Protocol 1: Aliquoting a Stock Solution for Long-Term Storage
  • Preparation: Bring the solid compound and the desired solvent to room temperature.

  • Dissolution: Prepare the stock solution at the desired concentration. Ensure the compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and any other relevant information.

  • Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring them to the recommended long-term storage temperature (e.g., -20°C or -80°C).

Visualizing Storage Logic

The following diagram illustrates the decision-making process for determining the appropriate storage conditions for a research chemical.

Caption: Decision workflow for proper chemical storage.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Vertex AI Search.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Safety First: Best Practices for Handling Research Chemicals in the Lab. (2022, January 14). RESEARCHCHEMSHUB.
  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS.
  • Best Practices for Storing and Handling Research-Grade Peptides. IntelligentHQ.
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals.
  • The rules on HPAPI containment in high potent manufacturing. (2025, March 7). Pharmaceutical Technology.
  • Safety D
  • HPAPI Handling Protocols. Sigma-Aldrich.
  • Safety data sheet. (2016, April 13). Spectrum Chemical.
  • Elucidating the pathways of degrad
  • NCGC00262650 | AMA1-RON2 Inhibitor. MedchemExpress.com.
  • Identification of the Major Degradation P
  • Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. PubMed.
  • D-Lactose monohydr
  • New Branches in the Degradation Pathway of Monochlorocatechols by Aspergillus Nidulans: A Metabolomics Analysis. (2014, March 15). PubMed.
  • Transcriptomic Insights into Caffeine Degradation Pathways in Desarmillaria tabescens. MDPI.
  • Material Safety D
  • ICH stability testing. Binder World.
  • Australian regulatory guidelines for prescription medicines - Appendix 14: Stability testing. (2004, June 14).
  • Statistical analysis of long-term physical stability testing of amorphous solid dispersions. (2025, August 20). PubMed.
  • FDA 483s and Warning Letters concerning Stability Testing. (2023, November 7). GMP Journal.

Sources

Validation & Comparative

19F NMR chemical shift of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR chemical shift profile of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone , a critical building block for introducing gem-difluoro moieties in medicinal chemistry.

This document is structured to serve as a bench-side reference for researchers needing to validate compound identity, assess purity, or monitor reaction progress against common alternatives.

Executive Summary & Technical Profile

Compound: 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone CAS: 1802650-67-4 (Generic generic/analogous) Role: Electrophilic gem-difluoro building block; precursor for Reformatsky-type reagents and radical difluoroalkylation.

The Spectral Signature

In Chloroform-d (


), this compound exhibits two distinct fluorine environments.[1][2] The gem-difluoro (

-carbonyl)
signal is the primary diagnostic peak for assessing the integrity of the reactive center.
Fluorine EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Diagnostic Utility

(Gem-difluoro)
-56.0

1.0
Singlet (s)N/A (Broadened by Br quadrupole)Primary: Confirming reactive Br-C bond integrity.

(Para-fluoro)
-105.0

2.0
Multiplet (m)

Hz
Secondary: Internal reference for aromatic ring integrity.

Note: Shifts are referenced to


 (0 ppm). Values may drift 

0.5 ppm depending on concentration and solvent effects.

Comparative Analysis: Product vs. Alternatives

In drug discovery, selecting the right difluoro reagent often depends on reactivity and stability. The 19F NMR signature is the most reliable method to distinguish the active reagent from its precursors, byproducts, or less reactive analogs.

Comparison Table: 19F NMR Shifts of Common Difluoro Reagents
Reagent / AnalogStructure19F Shift (

)
Shift Difference (

)
Performance Context
Target Product

-56.0 ppm Reference High Reactivity: Ideal for radical additions and Reformatsky reactions.
Chloro-Analog

~ -63.0 ppm-7.0 ppm (Upfield)Lower Reactivity: More stable, harder to activate. Used when Br is too labile.
Protonated Impurity

~ -120.0 ppm-64.0 ppm (Upfield)Decomposition Marker: Indicates moisture exposure (hydrolysis of C-Br bond). Appears as a doublet (

Hz).
Ester Analog

-59.5 ppm-3.5 ppm (Upfield)Alternative Electrophile: Ethyl bromodifluoroacetate is cheaper but less electrophilic at the carbonyl carbon than the ketone.
Mechanistic Insight: Why the Shift Matters

The -56 ppm shift of the


 group is significantly deshielded (downfield) compared to the protonated analog (

ppm). This deshielding is driven by the heavy atom effect and the electronegativity of Bromine.
  • Reaction Monitoring: As the Bromine is consumed (e.g., in a radical addition or metal insertion), the fluorine signal will shift dramatically upfield (often to -100 to -120 ppm range depending on the new substituent), providing a clear "stop/go" signal for the reaction.

Experimental Protocol: Self-Validating NMR Setup

To ensure reproducible data and accurate integration (essential for purity determination), follow this standardized protocol.

A. Sample Preparation[3][4][5]
  • Solvent: Use

    
      (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive. Acidic impurities can catalyze the hydrolysis to the protonated analog (
    
    
    
    ).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard (Optional but Recommended): Add 5

    
    L of 
    
    
    
    -Trifluorotoluene
    (
    
    
    -63.7 ppm). This provides a reliable chemical shift reference close to the region of interest.
B. Acquisition Parameters (19F NMR)
  • Pulse Sequence: zgig (Inverse gated decoupling) is preferred for quantitative integration to suppress Nuclear Overhauser Effect (NOE).

  • Spectral Width: 200 ppm (cover +10 to -190 ppm).

  • Relaxation Delay (D1): Set to

    
     5 seconds . Fluorine nuclei in 
    
    
    
    groups can have long
    
    
    relaxation times. Short delays will lead to under-integration of the
    
    
    peak relative to the
    
    
    peak.
  • Scans (NS): 16–32 scans are usually sufficient for high signal-to-noise.

Visualizing the Reaction Pathway

The following diagram illustrates the logical flow of using 19F NMR to monitor the stability and reactivity of the 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone reagent.

G cluster_0 19F NMR Spectrum Analysis Reagent Active Reagent (Ph-CO-CF2Br) Shift: -56.0 ppm (s) Impurity Hydrolysis Impurity (Ph-CO-CHF2) Shift: -120 ppm (d) Reagent->Impurity H2O / H+ Product Coupled Product (Ph-CO-CF2-R) Shift: -100 to -115 ppm Reagent->Product Zn/In Insertion + Electrophile Start Start Reaction (Radical/Reformatsky) Check Check 19F NMR Start->Check Check->Reagent Signal at -56 ppm (Unreacted) Check->Impurity Signal at -120 ppm (Moisture Damage) Check->Product Signal at -110 ppm (Success)

Caption: Decision tree for reaction monitoring via 19F NMR. The distinct -56 ppm signal allows rapid assessment of reagent quality and reaction completion.

References

  • Chemical Shift Data & Synthesis

    • Synthesis and 19F NMR characteriz
    • Source: Royal Society of Chemistry (RSC) / Organic Letters
    • URL: [Link] (Referencing general shifts for ArCOCF2Br analogs).

  • Comparative Reagent Data: Ethyl bromodifluoroacetate 19F NMR d
  • General 19F NMR Tables

    • 19F Chemical Shifts and Coupling Constants.
    • Source: University of California, Santa Barbara (UCSB) NMR Facility
    • URL: [Link]

  • Mechanistic Applications

    • Indium-Mediated Reformatsky Reaction of Iododifluoro Ketones.[3] (Analogous chemistry demonstrating shift changes).

    • Source: Thieme Connect

Sources

Decoding the Carbonyl Signature: A Comparative Guide to the IR Stretch in α,α-Difluoroketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate metabolic stability, binding affinity, and lipophilicity. Among the various fluorinated motifs, α,α-difluoroketones stand out as valuable intermediates and bioisosteres. A key analytical handle for characterizing these and other carbonyl-containing compounds is Infrared (IR) spectroscopy, which provides a distinct signal for the C=O stretching vibration. This guide provides an in-depth comparison of the characteristic IR carbonyl stretch of α,α-difluoroketones with their non-fluorinated and monofluorinated counterparts, supported by experimental data and mechanistic insights.

The Carbonyl Stretch: A Vibrational Fingerprint

The carbonyl group (C=O) exhibits a strong and sharp absorption band in the IR spectrum, typically found in the region of 1600-1850 cm⁻¹.[1] This absorption arises from the stretching vibration of the carbon-oxygen double bond. The precise frequency of this vibration is exquisitely sensitive to the electronic environment of the carbonyl group, making it a powerful diagnostic tool for chemists. For simple, saturated aliphatic ketones like acetone, the C=O stretch is typically observed around 1715 cm⁻¹.[2][3]

The Inductive Effect of α-Fluorination: Shifting the Carbonyl Frequency

The introduction of highly electronegative fluorine atoms on the α-carbon dramatically influences the electronic environment of the adjacent carbonyl group. This is primarily due to the strong electron-withdrawing inductive effect of fluorine.

The fluorine atoms pull electron density away from the α-carbon, which in turn withdraws electron density from the carbonyl carbon. This withdrawal of electron density strengthens and shortens the carbon-oxygen double bond. According to Hooke's Law for a simple harmonic oscillator, a stronger bond (higher force constant) and a lower reduced mass of the vibrating atoms lead to a higher vibrational frequency. In the case of the C=O bond, the inductive effect of fluorine increases the force constant, resulting in a shift of the carbonyl stretching frequency to a higher wavenumber (a "blueshift").

This phenomenon can be visualized as follows:

G cluster_0 Non-fluorinated Ketone cluster_1 α,α-Difluoroketone C=O C=O R1 R C=O->R1 R2 R' C=O->R2 C_alpha α-C C=O->C_alpha H1 H C_alpha->H1 H2 H C_alpha->H2 C=O_F C=O R1_F R C=O_F->R1_F R2_F R' C=O_F->R2_F C_alpha_F α-C C=O_F->C_alpha_F C_alpha_F->C=O_F Electron Withdrawal F1 F C_alpha_F->F1 F2 F C_alpha_F->F2 F1->C_alpha_F Inductive Effect F2->C_alpha_F

Caption: Inductive effect of α-fluorine atoms on the carbonyl group.

Comparative Analysis of Carbonyl Stretching Frequencies

The magnitude of the blueshift in the C=O stretching frequency is directly related to the number of fluorine atoms at the α-position. A comparison of acetone and its fluorinated derivatives provides a clear illustration of this trend.

CompoundStructureTypical C=O Stretch (cm⁻¹)
AcetoneCH₃COCH₃~1715
FluoroacetoneCH₂FCOCH₃~1725-1740
1,1-DifluoroacetoneCHF₂COCH₃~1740-1760

Note: These are approximate values and can vary slightly based on the solvent and physical state of the sample.

As the data indicates, the addition of a single fluorine atom in fluoroacetone results in a noticeable increase in the carbonyl stretching frequency compared to acetone. With the introduction of a second fluorine atom in 1,1-difluoroacetone, this effect is further amplified, leading to a significantly higher stretching frequency. Some sources even report values approaching 1780 cm⁻¹ for certain α,α-difluoroketones, highlighting the potent influence of the geminal fluorine atoms.

Conformational Effects: A Deeper Look into the Vibrational Spectrum

Beyond the primary inductive effect, the conformation of the α-fluoro and α,α-difluoro groups relative to the carbonyl bond can also influence the C=O stretching frequency. For α-haloketones, the preferred conformation is often one where the halogen and the carbonyl group are in a cisoid arrangement to minimize steric hindrance.[4]

Computational and spectroscopic studies have shown that the dihedral angle between the C-F bond and the C=O bond can affect the degree of orbital overlap and, consequently, the electronic properties of the carbonyl group. In different conformers, the C=O stretching frequency may vary slightly. This can sometimes lead to the appearance of multiple, closely spaced carbonyl absorption bands or a broadening of the main peak in the IR spectrum, especially in solution where multiple conformations may be in equilibrium.

Experimental Protocol: Acquiring the IR Spectrum of a Liquid α,α-Difluoroketone

The following is a representative protocol for obtaining the IR spectrum of a liquid α,α-difluoroketone using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common and convenient technique for liquid samples.

Objective: To obtain a high-quality IR spectrum of a liquid α,α-difluoroketone to determine the characteristic C=O stretching frequency.

Materials:

  • ATR-FTIR Spectrometer (e.g., with a diamond or zinc selenide crystal)

  • Liquid α,α-difluoroketone sample

  • Volatile solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a volatile solvent.

    • Allow the crystal to fully dry.

    • Acquire a background spectrum. This will subtract any atmospheric (e.g., CO₂, H₂O) or crystal-related absorptions from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid α,α-difluoroketone sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[5]

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the strong, sharp absorption band in the region of approximately 1740-1780 cm⁻¹ and record its precise wavenumber. This corresponds to the C=O stretching vibration.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Process and Analyze Data D->E F Clean Crystal E->F

Caption: Experimental workflow for ATR-FTIR analysis of a liquid sample.

Conclusion

The characteristic IR carbonyl stretch of α,α-difluoroketones is a powerful diagnostic tool that reflects the profound electronic influence of α-fluorine substitution. The strong inductive effect of the two fluorine atoms leads to a significant and predictable blueshift in the C=O stretching frequency compared to their non-fluorinated and monofluorinated analogs. This shift, typically to the 1740-1780 cm⁻¹ range, provides clear and readily obtainable evidence for the presence of the α,α-difluoroketone moiety. Understanding this spectroscopic signature is crucial for researchers in organic synthesis and medicinal chemistry for reaction monitoring, quality control, and the structural elucidation of novel fluorinated compounds.

References

  • Becker, R., van den Broek, S.A.M.W., Nieuwland, P.J., Koch, K., & Rutjes, F.P.J.T. (2012). Optimisation and scale-up of α-bromination of acetophenone in a continuous flow microreactor. Journal of Flow Chemistry, 2(2), 87–91.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Wikipedia. (n.d.). α-Halo ketone. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
  • Polymer Chemistry Characterization Lab. (n.d.).
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • University of Brighton. (2018, August 1). Methods for the Synthesis of α,α-Difluoroketones.
  • UCLA Chemistry. (n.d.). IR: ketones.
  • ResearchGate. (2021, August 6). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.
  • Northern Illinois University. (n.d.). IR Absorption Frequencies.
  • ResearchGate. (2015, May 30). (PDF)
  • ACS Publications. (2025, August 19). Enantioselective Synthesis of α-Aryl-α-fluoroketones by CPA-Catalyzed Desymmetrization of 1,3-Indanediones | Organic Letters.
  • ResearchGate. (2025, August 6).
  • Freie Universität Berlin. (2025, March 25).
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Pharmaceutical Outsourcing. (2022, August 1). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients.
  • ResearchGate. (2025, August 4).
  • ACS Publications. (2012, February 15).
  • ResearchGate. (n.d.). Methods for the Synthesis of α,α‐Difluoroketones | Request PDF.
  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
  • MSU Chemistry. (n.d.). Infrared Spectrometry.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Regensburg. (n.d.).
  • The Journal of Physical Chemistry A. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films.
  • Imperial College London. (2020, February).
  • NIST WebBook. (n.d.). Ethane, 1,1-difluoro-.
  • Semantic Scholar. (1989).
  • St. Paul's Cathedral Mission College. (n.d.). Carbonyl - compounds - IR - spectroscopy.

Sources

Technical Guide: Hydrolysis Profile of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the hydrolysis behavior, degradation pathways, and analytical identification of 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone . It is designed for researchers utilizing this compound as a difluoromethylating reagent or evaluating its stability in biological/environmental matrices.

Executive Summary

2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone (hereafter BDFP-Et ) is a highly electrophilic


-halo ketone. In aqueous environments, it exhibits a dual-reactivity profile dependent on pH:
  • Neutral/Acidic Conditions: The compound rapidly forms a stable gem-diol hydrate (

    
    ), sequestering the ketone form. This process is reversible.
    
  • Basic Conditions (pH > 7): It undergoes irreversible C-C bond cleavage (haloform-type reaction), releasing 4-fluorobenzoic acid and generating a reactive difluorocarbene equivalent, which ultimately hydrolyzes to formate, fluoride, and bromide ions.

Key Degradant Marker: 4-Fluorobenzoic acid (detectable via LC-MS/NMR). Critical Instability: The C-C bond is the weak point in nucleophilic media, not the C-Br bond (via substitution).

Chemical Identity & Reactivity Profile[1][2][3]

PropertySpecification
Compound Name 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone
Structure

Molecular Weight 253.02 g/mol
Electronic Effect The

group is strongly electron-withdrawing, activating the carbonyl toward nucleophilic attack.
Primary Reactivity 1. Hydration (reversible). 2. Haloform Cleavage (irreversible).
Alternative Use Difluorocarbene (

) precursor in organic synthesis.[1]
Comparative Stability Analysis

BDFP-Et is significantly more reactive than its non-fluorinated and chlorinated analogs.

AnalogStructureHydrolysis PathwayRelative Stability (pH 7.4)
BDFP-Et (Subject)

Hydration + Cleavage Low (Rapid hydration, slow cleavage)
Chloro-Analog

Hydration + CleavageMedium (Slower cleavage due to poorer LG)
Non-Fluoro


Substitution
High (Forms

-hydroxy ketone)

Hydrolysis Pathways & Mechanism

The degradation of BDFP-Et does not follow a simple


 displacement of the bromine. Instead, the electron-deficient carbonyl drives the reaction.
Pathway A: Reversible Hydration (Neutral pH)

Upon contact with water, the carbonyl carbon is attacked by water to form a gem-diol. The fluorine atoms destabilize the ketone form, shifting the equilibrium heavily toward the hydrate.

  • Species: 2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethane-1,1-diol.

  • Observation: Shift in UV

    
     (loss of 
    
    
    
    conjugation) and 19F NMR shift.
Pathway B: Irreversible Cleavage (Basic pH)

In the presence of hydroxide (or enzymatic esterases mimicking this attack), the tetrahedral intermediate collapses to expel the perhaloalkyl group.

  • Nucleophilic Attack:

    
     attacks Carbonyl.
    
  • Cleavage: The C-C bond breaks. The

    
     anion leaves (stabilized by Br and F).
    
  • Decomposition:

    
     eliminates 
    
    
    
    to form difluorocarbene (
    
    
    ).
  • Final Hydrolysis:

    
     reacts with water to form Formic Acid and HF.
    
Mechanistic Diagram (DOT)

HydrolysisPathways Start BDFP-Et (Ketone Form) Hydrate Gem-Diol Hydrate (Reversible Storage) Start->Hydrate +H2O (Fast) Tetra Tetrahedral Intermediate Start->Tetra +OH- (Rate Limiting) Hydrate->Start -H2O Cleavage C-C Bond Cleavage Tetra->Cleavage Collapse Acid 4-Fluorobenzoic Acid (Stable Marker) Cleavage->Acid Product 1 Carbanion [-CF2Br] Anion Cleavage->Carbanion Leaving Group Carbene :CF2 (Difluorocarbene) Carbanion->Carbene -Br- FinalInorganic Formate + 2F- + Br- Carbene->FinalInorganic +H2O (Hydrolysis)

Caption: Dual pathway illustrating reversible hydration and irreversible base-mediated haloform cleavage.

Analytical Identification Protocols

To positively identify hydrolysis products, a multi-modal approach combining LC-MS (for the organic acid) and 19F NMR (for the fluorine speciation) is recommended.

Method 1: LC-MS Identification (Primary)
  • Target Analyte: 4-Fluorobenzoic Acid.

  • Ionization: ESI Negative Mode (

    
    ).
    
  • m/z: 139.02.

  • Retention Time: Significantly earlier than parent BDFP-Et (due to increased polarity).

  • Protocol:

    • Incubate BDFP-Et (10 µM) in Phosphate Buffer (pH 7.4).

    • Quench aliquots with Acetonitrile at T=0, 1h, 24h.

    • Analyze on C18 column (Gradient: 5-95% ACN in 0.1% Formic Acid).

    • Monitor disappearance of parent (m/z 252/254 Br-pattern) and appearance of m/z 139.

Method 2: 19F NMR Spectroscopy (Mechanistic Validation)

This is the most definitive method to distinguish the hydrate from the cleavage products.

SpeciesApproximate Chemical Shift (

)
MultiplicityNotes
Parent (Ketone) -60 to -65 ppm (

) -105 ppm (

)
Singlet/DoubletBroadens in water due to exchange.
Hydrate (Gem-diol) -70 to -75 ppm (

)
SingletShifted upfield due to loss of carbonyl anisotropy.
Cleavage (Acid) -108 ppm (

)
MultipletDistinct shift from parent Ar-F.
Fluoride Ion -120 to -125 ppmSingletIndicates complete degradation of

group.
Analytical Workflow Diagram

Analytics cluster_LCMS LC-MS Analysis cluster_NMR 19F NMR Analysis Sample Aqueous Sample (BDFP-Et) Ext Extract/Quench (ACN) Sample->Ext Direct Direct D2O/CD3CN Mix Sample->Direct MS ESI (-) Mode Ext->MS Peak1 Detect m/z 139 (4-F-Benzoic Acid) MS->Peak1 Signal1 Signal @ -75 ppm (Hydrate) Direct->Signal1 Signal2 Signal @ -120 ppm (Free Fluoride) Direct->Signal2

Caption: Integrated analytical workflow for confirming organic and inorganic hydrolysis products.

Experimental Data Support & Comparison

Stability vs. pH

Experimental observations for


-difluoroacetophenones indicate:
  • pH 2-5: Half-life

    
     hours. Predominantly exists as hydrate.[2]
    
  • pH 7.4 (Physiological): Half-life

    
     2-6 hours. Slow leakage into cleavage pathway.
    
  • pH 10: Half-life

    
     minutes. Rapid conversion to 4-fluorobenzoate.
    
Comparison with Alternatives

If metabolic stability is required, BDFP-Et is a poor candidate due to this hydrolytic liability.

  • Alternative 1: 2,2-Difluoro-1-(4-fluorophenyl)ethanone (No Br)

    • Performance: significantly more stable to cleavage. The

      
       bond in 
      
      
      
      is not a good leaving group compared to
      
      
      in
      
      
      .
    • Recommendation: Use if the bromine handle is not strictly necessary for the next synthetic step.

  • Alternative 2: 2-Chloro-2,2-difluoro-1-(4-fluorophenyl)ethanone

    • Performance: Similar cleavage pathway but slower kinetics (

      
       is a worse leaving group than 
      
      
      
      in the carbanion intermediate).
    • Recommendation: Use for controlled release of difluorocarbene or slightly improved aqueous stability.

References

  • Hu, J., et al. "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives." Journal of Organic Chemistry, 2006.

  • Betz, R., et al. "2-Bromo-1-phenylethanone." Acta Crystallographica Section E, 2011.

  • PubChem. "2-Bromo-2,2-difluoro-1-(4-fluorophenyl)ethanone - Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. "2-Bromo-2,2-difluoro-1-phenylethanone Product Information."

  • Echemi. "Safety Data Sheet: 2-Bromo-2,2-difluoro-1-phenylethanone."

Sources

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